Polystyrene, crosslinked, tertiary amine
Description
Historical Context and Evolution of Polystyrene-Based Functional Polymers
The journey of polystyrene-based functional polymers begins with the discovery of polystyrene itself. In 1839, the German apothecary Eduard Simon first isolated an oily substance he named "styrol" from the resin of the Turkish sweetgum tree. ameyplastics.co.ukwikipedia.orgpagev.org A few days later, Simon observed that the styrol had thickened into a jelly-like substance, which he called "styrol oxide," presuming it was a product of oxidation. wikipedia.org It wasn't until 1866 that Marcellin Berthelot correctly identified this transformation as a polymerization process. wikipedia.orgpagev.org However, a full understanding of the macromolecular nature of this process awaited the pioneering work of German chemist Hermann Staudinger in the 1920s, who theorized that heating styrene (B11656) initiates a chain reaction producing long-chain macromolecules. wikipedia.orgisowall.co.za This foundational research earned Staudinger the Nobel Prize in Chemistry in 1953. isowall.co.za
Commercial production of polystyrene began in the 1930s by companies like I. G. Farben in Germany and later Dow Chemical in the United States. ameyplastics.co.ukwikipedia.orgisowall.co.za Initially, polystyrene was valued as a thermoplastic for its clarity, rigidity, and ease of molding. pagev.orgnih.gov However, its applications were limited by its solubility in many organic solvents and its nature as a thermoset polymer. redalyc.org
A significant evolution was the development of crosslinked polystyrene. By incorporating a multifunctional monomer, most commonly divinylbenzene (B73037) (DVB), during the polymerization of styrene, a three-dimensional, insoluble polymer network is formed. redalyc.orgcam.ac.uk This crosslinking imparts excellent mechanical properties and chemical stability, opening up new applications for polystyrene as a solid support. redalyc.org These crosslinked beads became the foundation for ion-exchange resins and packing materials for liquid chromatography. redalyc.org
The next crucial step was the functionalization of this stable polymer backbone. Researchers developed methods to introduce various chemical groups onto the aromatic rings of the polystyrene. cam.ac.uk One common method involves the copolymerization of styrene and DVB with a functionalized styrene monomer. cam.ac.uk A more versatile approach is the post-polymerization modification of a pre-formed crosslinked polystyrene resin. cam.ac.uk This often starts with the introduction of a reactive "handle," such as a chloromethyl group, through the copolymerization of styrene, DVB, and 4-vinylbenzyl chloride (VBC). nih.gov These chloromethyl groups can then be converted into a wide range of functionalities. nih.gov The introduction of amine groups, including tertiary amines, onto the polystyrene backbone significantly broadened the material's utility, leading to its use as a catalyst, a scavenger resin in organic synthesis, and a precursor for anion exchange membranes. cam.ac.uknih.govacs.org
| Key Milestone | Year | Significance |
| Discovery of Styrene | 1839 | Eduard Simon isolates the monomer from natural resin. wikipedia.orgpagev.org |
| Identification as Polymerization | 1866 | Marcellin Berthelot correctly identifies the thickening of styrene as a polymerization process. wikipedia.orgpagev.org |
| Macromolecular Theory | 1920s | Hermann Staudinger elucidates the chain-reaction mechanism of polymerization. wikipedia.orgisowall.co.za |
| Commercial Production | 1930s | I. G. Farben and Dow Chemical begin large-scale manufacturing of polystyrene. wikipedia.orgisowall.co.za |
| Development of Crosslinking | Mid-20th Century | Incorporation of divinylbenzene creates insoluble, stable polymer supports, enabling use as ion-exchange resins. redalyc.org |
| Post-Polymerization Functionalization | Mid-20th Century | Methods are developed to chemically modify the polystyrene backbone, introducing functional groups like amines for specialized applications. cam.ac.uknih.gov |
Academic Significance and Broad Research Landscape
Crosslinked polystyrene resins bearing tertiary amine groups are workhorse materials in academic research due to their versatility as solid-supported reagents and catalysts. The immobilization of the functional group on an insoluble polymer support simplifies purification processes immensely; reaction products can be isolated by simple filtration, and the resin can often be regenerated and reused.
One of the most prominent uses is in solid-phase organic synthesis (SPOS). The resin can act as a "scavenger" to remove excess reagents or byproducts from a reaction mixture. For instance, polymer-bound amines can be used to quench reactions and remove unreacted acid chlorides or isocyanates. cam.ac.uk
In the field of catalysis, these resins serve as solid supports for basic catalysts. The tertiary amine groups themselves can catalyze a variety of reactions, such as the Baylis-Hillman reaction or dehydrohalogenations. By tethering the catalyst to the solid support, catalyst recovery and product purification are simplified. Furthermore, the polymer backbone can influence the reactivity and selectivity of the catalytic centers.
Another significant area of research is in environmental applications, particularly for the adsorption of pollutants. For example, amine-functionalized hyper-crosslinked polymers (HCLPs) derived from polystyrene have been extensively studied as efficient and low-cost adsorbents for CO2 capture. nih.gov The introduction of amine groups improves the polarity and adsorption capacity of the resin for acidic gases like CO2. nih.govresearchgate.net
Recent research has also explored the synthesis of anion exchange membranes using crosslinked polystyrene with tertiary amine functionalities. These membranes are crucial components in fuel cells and water electrolysis systems. A study detailed the synthesis of crosslinked quaternized poly(styrene-b-(ethylene-co-butylene)-b-styrene) (QSEBS-Cn) membranes by reacting chloromethylated SEBS with α,ω-difunctional tertiary amines, demonstrating how the structure of the amine affects the membrane's properties. acs.org
| Research Area | Application of Tertiary Amine Functionalized Polystyrene | Example Finding |
| Organic Synthesis | Scavenger resin to remove excess acidic reagents and byproducts. | Used to scavenge excess amines or hydride reducing agents, leading to higher purity products. cam.ac.uk |
| Catalysis | Solid-supported base catalyst for reactions like Knoevenagel condensation or Michael addition. | Immobilization simplifies catalyst removal and recycling, preventing product contamination. |
| Environmental Science | Adsorbent for capturing acidic gases like CO2. | Impregnation of hyper-crosslinked polystyrene with polyamines substantially improves CO2/N2 adsorption selectivity. nih.gov |
| Materials Science | Precursor for anion exchange membranes (AEMs). | Cross-linking with α,ω-difunctional tertiary amines creates robust AEMs with tailored ionic conductivity. acs.org |
| Peptide Synthesis | Solid support for the synthesis of peptides. | While not directly using tertiary amines as the anchor, functionalized polystyrene is the standard support, and scavenger resins are used in purification. nih.gov |
Classification within Functional Polymers and Resins
"Polystyrene, crosslinked, tertiary amine" can be classified according to several criteria used for polymers and resins, including its origin, synthesis method, molecular structure, and functional properties. gelsap.comwordpress.comechemi.com
By Origin : It is a synthetic polymer , as it is man-made through chemical synthesis and does not occur in nature. gelsap.comwordpress.com Natural resins are derived from plant or animal secretions, like rosin (B192284) or amber. echemi.com
By Polymerization Mechanism : The polystyrene backbone is formed via addition polymerization (specifically, chain-growth polymerization). gelsap.comwvu.edu In this process, styrene monomers add to one another in such a way that the polymer contains the same atoms as the monomer. wordpress.com This is distinct from condensation polymerization, where a small molecule like water is eliminated during the formation of the polymer chain. wordpress.com
By Molecular Structure : It is a crosslinked polymer . gelsap.com The presence of divinylbenzene (DVB) creates covalent bonds between the linear polystyrene chains, forming a three-dimensional network. This structure makes the polymer insoluble and rigid, distinguishing it from linear or branched polymers like uncrosslinked polystyrene. gelsap.com
By Performance/Functionality : It is classified as a functional polymer or a specialty polymer . specificpolymers.com This classification is based on the presence of specific chemical groups (the tertiary amine) that impart unique properties and reactivity not found in the parent polymer (polystyrene). It can also be categorized as a thermosetting plastic or thermoset , because once the crosslinked network is formed, it cannot be melted and reshaped upon heating, unlike thermoplastics. wordpress.com Within the realm of functional resins, it is often referred to as an ion-exchange resin (specifically, a weak base anion exchanger) or a polymeric reagent/scavenger .
The table below summarizes the classification of crosslinked, tertiary amine-functionalized polystyrene.
| Classification System | Category | Description |
| Origin | Synthetic Polymer | Man-made through chemical synthesis of styrene monomers. gelsap.comwordpress.com |
| Polymerization Mechanism | Addition Polymer | Formed via chain-growth polymerization of vinyl monomers without the loss of small molecules. gelsap.comwordpress.com |
| Molecular Structure | Crosslinked Polymer | Polymer chains are interconnected by covalent bonds (e.g., via DVB) to form a 3D network. gelsap.com |
| Performance/Function | Functional Polymer / Thermoset | Contains specific reactive groups (tertiary amines) for targeted applications and does not soften upon heating. wordpress.comspecificpolymers.com |
Properties
CAS No. |
68441-29-2 |
|---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1,3-bis(ethenyl)benzene;N-methylmethanamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H7N/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-2/h3-8H,1-2H2;2-7H,1H2;3H,1-2H3 |
InChI Key |
VSNZUCQYPGMKDS-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Related CAS |
68441-29-2 |
Origin of Product |
United States |
Synthesis and Polymerization Strategies for Functionalized Crosslinked Polystyrene
Monomer Selection and Precursor Polymer Synthesis
The foundation of the functional polymer is a robust, crosslinked polystyrene network. This is typically achieved by copolymerizing styrene (B11656) with a crosslinking agent, followed by a functionalization step to prepare the polymer for the introduction of the amine group.
The copolymerization of styrene and divinylbenzene (B73037) (DVB) is the most common method for producing the crosslinked polystyrene backbone. cam.ac.uk DVB, which contains two vinyl groups, acts as a crosslinking agent, forming covalent bridges between linear polystyrene chains to create an insoluble three-dimensional network. The properties of the resulting polymer beads—such as porosity, surface area, and swelling behavior—are highly dependent on the polymerization technique and conditions. fiveable.me
Various heterogeneous polymerization techniques are employed, with suspension polymerization being a common, cost-effective, and robust method for producing spherical polymer beads. fiveable.me In this technique, droplets of the monomer phase (styrene, DVB, and an initiator) are dispersed in an aqueous phase with the aid of a suspension stabilizer. Polymerization occurs within these droplets, forming solid beads. fiveable.me Other methods like emulsion, dispersion, and precipitation polymerization are also utilized. fiveable.me
The porosity of the beads can be controlled by including a porogenic agent or diluent (an inert solvent) during polymerization. fiveable.me This solvent, which is later removed, creates a network of pores within the polymer matrix. The choice of diluent and the degree of crosslinking (DVB content) are critical factors that influence the final morphology of the resin. fiveable.me
Advanced techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been used to prepare porous poly(styrene-co-divinylbenzene) monoliths, offering greater control over the polymerization kinetics and monolith morphology.
Table 1: Comparison of Styrene-DVB Copolymerization Techniques
| Technique | Description | Key Features |
| Suspension Polymerization | Monomer droplets containing initiator are suspended in a non-solvent phase (typically water) with a stabilizer. Polymerization occurs within the droplets to form beads. | Simple, inexpensive, robust method for producing spherical beads. Porosity can be tuned with porogens. |
| Emulsion Polymerization | Monomers are emulsified in a continuous phase (usually water) with a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles form within micelles. | Produces smaller, sub-micron particles. Used for creating latexes. |
| Dispersion Polymerization | Monomers, initiator, and a steric stabilizer are dissolved in a solvent that is a non-solvent for the resulting polymer. Polymer particles precipitate as they form. | Can produce monodisperse microspheres without the need for surfactants. |
| RAFT Polymerization | A form of living radical polymerization that allows for control over molecular weight, polydispersity, and polymer architecture. | Provides enhanced control over monolith morphology and surface functionality. |
To functionalize the crosslinked polystyrene with tertiary amines, a reactive "handle" must first be introduced onto the aromatic rings of the polymer. The most common method is chloromethylation, which attaches chloromethyl (-CH₂Cl) groups to the polystyrene backbone. itu.edu.tr This product is often referred to as Merrifield resin. fiveable.me The chloromethyl group serves as an excellent electrophile for subsequent nucleophilic substitution by a tertiary amine. researchgate.netresearchgate.net
Several methods exist for chloromethylation:
Friedel-Crafts Alkylation: This is a widely used approach where the polystyrene resin is treated with a chloromethylating agent in the presence of a Lewis acid catalyst, such as stannic chloride (SnCl₄) or ferric chloride (FeCl₃). itu.edu.trresearchgate.netresearchgate.net A traditional, though hazardous, agent is chloromethyl methyl ether. itu.edu.tr Due to its carcinogenic nature, safer alternatives that generate the reactive species in situ have been developed. google.com
Alternative Chloromethylating Agents: Safer and more environmentally friendly reagents have been developed. One such method involves using 1,4-bis(chloromethoxy) butane (B89635) with a stannic chloride catalyst. researchgate.net Another approach uses a combination of methylal, trioxymethylene, and thionyl chloride, which avoids the direct use of highly toxic chloromethyl ether. researchgate.net
Chlorination of Precursor Polymers: An alternative route involves the chlorination of a poly(m-/p-methylstyrene) precursor polymer.
The degree of chloromethylation, measured by the chlorine content of the resin, can be controlled by adjusting reaction parameters like time, temperature, and reagent ratios. itu.edu.trresearchgate.net However, harsh reaction conditions can sometimes lead to unwanted side reactions, such as additional crosslinking via the newly introduced chloromethyl groups. itu.edu.tr
Table 2: Selected Methods for Polystyrene Chloromethylation
| Chloromethylating Agent(s) | Catalyst | Key Features |
| Chloromethyl methyl ether | Lewis Acid (e.g., SnCl₄) | Traditional and effective method, but the reagent is a known carcinogen. |
| 1,4-Bis(chloromethoxy) butane | Stannic Chloride (SnCl₄) | A safer alternative to chloromethyl methyl ether for the chloromethylation reaction. researchgate.net |
| Methylal, Trioxymethylene, Thionyl Chloride | Ferric Chloride (FeCl₃) | An in-situ method that avoids direct handling of hypertoxic reagents and is suitable for industrial application. researchgate.net |
| Dichloromethane (CH₂Cl₂) | Lewis Acid (e.g., AlCl₃) | Can serve as both the solvent and the alkylating agent, but reactions above 0°C can induce additional crosslinking. itu.edu.tr |
Once the chloromethylated precursor is synthesized, it is reacted with a tertiary amine, such as trimethylamine, in a nucleophilic substitution reaction. google.com This step displaces the chloride ion and forms a quaternary ammonium (B1175870) salt, yielding the final tertiary amine-functionalized crosslinked polystyrene. drugbank.com
Crosslinking Methodologies
Crosslinking is essential for rendering the polystyrene polymer insoluble and mechanically robust. The crosslinks can be introduced either during the initial polymerization process or afterward in a separate chemical step.
In-situ crosslinking is the most direct method for preparing a crosslinked network. It is achieved by including a multifunctional monomer, known as a crosslinker, in the initial polymerization mixture along with the primary monomer. For polystyrene, the standard crosslinker is divinylbenzene (DVB). fiveable.me
During the copolymerization of styrene and DVB, the growing polymer chains incorporate DVB units. Since DVB has two polymerizable vinyl groups, it can become part of two different polymer chains, creating a covalent link between them. This process, occurring simultaneously with chain growth, builds the three-dimensional network structure of the resin from the outset. The percentage of DVB used directly controls the crosslink density, which in turn dictates the resin's rigidity, swelling properties, and porosity. fiveable.me
Post-polymerization crosslinking involves taking pre-formed, linear, or lightly crosslinked polystyrene and introducing additional crosslinks in a subsequent reaction. This approach is often used to create "hyper-crosslinked" polymers, which possess very high surface areas and unique porous structures.
A common method for post-crosslinking is the Friedel-Crafts alkylation reaction. In this process, the polystyrene is dissolved or swollen in a solvent, and a bifunctional alkylating agent is added along with a Lewis acid catalyst. The alkylating agent reacts with the phenyl rings of two different polymer chains, forming a stable methylene (B1212753) bridge between them. Common crosslinkers for this purpose include p-di(chloromethyl)benzene.
Alternatively, the solvent itself can act as the crosslinking agent. For instance, reacting polystyrene in a solvent like 1,2-dichloroethane (B1671644) with a catalyst such as antimony pentachloride can create crosslinks between the polymer chains. This technique can be performed in suspension to produce spherical, hyper-crosslinked beads. Macroporous polymers with high surface areas can be prepared by post-crosslinking low-crosslinked polystyrene with agents like cyanuric chloride through Friedel-Crafts reactions.
Intramolecular crosslinking is a specialized technique where the crosslinks are formed primarily within a single polymer chain rather than between different chains. This process is typically carried out under highly dilute conditions to favor reactions within one chain over intermolecular reactions. The result is the transformation of a random coil polymer into a more compact, particle-like object, often referred to as a single-chain nanoparticle.
One example of this technique involves the use of benzocyclobutene (BCB)/styrene copolymers. When heated, the BCB units can react with one another to form covalent bonds, effectively folding and collapsing the individual polymer chain into a defined nanostructure. The rate of this intramolecular crosslinking is dependent on the number of unlinked cross-linker units available on the polymer chain. Functionalized polymer nanoparticles, such as those with amino groups, have been synthesized using this intramolecular cross-linking approach with polystyrene as the backbone. researchgate.net
Incorporation of Tertiary Amine Functionalities
The introduction of tertiary amine functionalities into crosslinked polystyrene networks is a critical step in tailoring these materials for a variety of applications, including catalysis, ion exchange, and solid-phase synthesis. Several synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of control over the final properties of the polymer. These methods can be broadly categorized into direct synthesis approaches, post-synthetic modifications, impregnation techniques, and the conversion from other amine types.
Direct Amine Synthesis Approaches
Direct synthesis involves the copolymerization of styrene and a crosslinking agent, such as divinylbenzene (DVB), with a monomer that already contains a tertiary amine group. unisa.ac.za This approach allows for a relatively uniform distribution of the functional groups throughout the polymer matrix. One common method is the atom transfer radical polymerization (ATRP) of styrene with a custom-designed initiator containing a tertiary amine moiety. For instance, tertiary amine-functionalized polystyrene has been synthesized using an adduct of 1-(bromoethyl)benzene with 1-(4-dimethyl-aminophenyl)-1-phenylethylene as the initiator in the presence of a copper (I) bromide/2,2′-bipyridyl catalyst system. This controlled radical polymerization process yields polymers with predictable molecular weights and narrow molecular weight distributions. unisa.ac.za
Another direct approach involves the reaction of chloromethylated polystyrene with tris(2-hydroxyethyl)amine. researchgate.net This reaction can lead to the formation of a multifunctional crosslinked polymer with tertiary amine groups. The reaction of the chloromethyl groups with the tertiary amine can also lead to the formation of quaternary ammonium salts, which can undergo rearrangement to form amino-ethers, contributing to the crosslinking of the polymer. researchgate.net
The table below summarizes representative examples of direct synthesis approaches for incorporating tertiary amine functionalities into crosslinked polystyrene.
Table 1: Direct Synthesis Approaches for Tertiary Amine Functionalized Crosslinked Polystyrene
| Monomer/Initiator | Crosslinker | Polymerization Method | Resulting Functionality | Reference |
|---|---|---|---|---|
| Styrene, 1-(4-dimethyl-aminophenyl)-1-phenylethylene initiator adduct | Divinylbenzene (implied) | Atom Transfer Radical Polymerization (ATRP) | N,N-dimethylamino | unisa.ac.za |
| Styrene, Chloromethylated Styrene | Divinylbenzene | Not Specified | Reacted with tris(2-hydroxyethyl)amine post-polymerization | researchgate.net |
Post-Synthetic Amine Grafting and Derivatization
Post-synthetic modification is a versatile strategy that involves the introduction of tertiary amine functionalities onto a pre-formed crosslinked polystyrene backbone. This method offers the advantage of utilizing commercially available, well-characterized polystyrene resins as starting materials. A prevalent technique is the chemical modification of chloromethylated polystyrene, a readily available derivative of crosslinked polystyrene. researchgate.net
The chloromethyl groups serve as reactive handles for nucleophilic substitution reactions with various amines. For example, polymers with tertiary amino groups have been successfully synthesized by reacting chloromethylated polystyrene (CMPS) with 3-alkylaminopropionitriles. researchgate.net The kinetics of such reactions often exhibit two distinct rate constants, indicating a change in the reaction environment as the functionalization proceeds. researchgate.net
Another approach is the functionalization of polystyrene with piperidine-based cations via a Friedel–Crafts alkylation. nih.gov This involves tethering a precursor like 2-(piperidine-4-yl)propan-2-ol to the polystyrene backbone in a superacid-mediated reaction, followed by quaternization to yield the desired tertiary amine functionality. nih.gov It has been noted that attempts to achieve high degrees of functionalization can sometimes lead to insoluble products due to cross-linking. nih.gov
Table 2: Post-Synthetic Grafting and Derivatization Methods
| Starting Polymer | Reagent | Reaction Type | Resulting Functionality | Reference |
|---|---|---|---|---|
| Chloromethylated Polystyrene (CMPS) | 3-Alkylaminopropionitriles | Nucleophilic Substitution | Tertiary amino groups with propionitrile (B127096) side chains | researchgate.net |
| Polystyrene | 2-(piperidine-4-yl)propan-2-ol | Friedel–Crafts Alkylation | Piperidine-based tertiary amines | nih.gov |
Amine Impregnation Methods
Amine impregnation is a technique where a pre-synthesized porous crosslinked polystyrene support is physically loaded with a solution containing the desired amine. This method is particularly useful for creating materials with a high density of accessible amine sites. The amine is typically introduced into the pores of the polymer beads, and in some cases, can subsequently react with residual functional groups on the polymer surface.
For instance, hyper-crosslinked porous polymers (HCLPs) derived from the copolymerization of divinylbenzene (DVB) and 4-vinylbenzyl chloride (VBC) can be impregnated with various polyamines. nih.gov The impregnation process involves suspending the porous polymer in a solution of the amine, followed by stirring and heating to facilitate the diffusion of the amine into the polymer matrix. The impregnated amines can then react with the residual alkyl chloride groups present on the pore walls of the HCLP. nih.gov This dual approach of physical impregnation followed by chemical reaction ensures a high and stable loading of amine functionalities.
The effectiveness of this method is often evaluated by the increase in nitrogen content and the decrease in chlorine content of the final material, as determined by elemental analysis. nih.gov
Table 3: Amine Impregnation of Crosslinked Polystyrene
| Porous Support | Impregnating Amine | Post-Impregnation Reaction | Key Findings | Reference |
|---|---|---|---|---|
| Hyper-crosslinked VBC-DVB polymer | Ethylenediamine (B42938) (EDA), Diethylenetriamine (B155796) (DETA) | Reaction with residual alkyl chloride groups | Significant increase in nitrogen content, decrease in chlorine content | nih.gov |
Conversion from Other Amine Types (e.g., Primary or Secondary)
Another strategy to obtain tertiary amine functionalized polystyrene is to start with a polymer containing primary or secondary amines and then convert these to tertiary amines through subsequent chemical reactions. This approach can be advantageous when the direct incorporation of a specific tertiary amine is challenging.
A common method for this conversion is the Eschweiler–Clarke methylation. This reaction involves treating a primary or secondary amine with an excess of formaldehyde (B43269) and formic acid. This process has been successfully applied to porous polymer beads with grafted primary and secondary amine groups to convert them into tertiary amines. researchgate.net For example, porous crosslinked poly(methyl acrylate) beads can be first grafted with triethylenetetramine (B94423) via an ester amidation reaction, which introduces a mix of primary and secondary amines. These are then converted to tertiary amines using the Eschweiler–Clarke reaction. researchgate.net
Reductive amination is another versatile method for converting primary and secondary amines to tertiary amines. mdpi.com This can be achieved by reacting the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced. While this is a general method in organic synthesis, its application to solid supports like crosslinked polystyrene allows for the systematic modification of amine functionalities.
Table 4: Conversion of Primary/Secondary Amines to Tertiary Amines on Crosslinked Polystyrene
| Precursor Amine Type | Reagents | Reaction | Resulting Amine Type | Reference |
|---|---|---|---|---|
| Primary and Secondary | Formaldehyde, Formic Acid | Eschweiler–Clarke methylation | Tertiary | researchgate.net |
| Primary/Secondary | Aldehyde/Ketone, Reducing Agent | Reductive Amination | Tertiary | mdpi.com |
Advanced Characterization Techniques for Structural and Functional Elucidation
Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the chemical structure and bonding within the tertiary amine-functionalized crosslinked polystyrene network at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. Due to the insoluble nature of crosslinked polystyrene, solid-state NMR techniques are particularly crucial.
¹H-NMR, ¹⁵N NMR, and DNP-enhanced solid-state NMR
Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR has emerged as a highly sensitive method for characterizing crosslinked polymers. For polystyrene-supported tertiary amines, DNP-enhanced ¹⁵N NMR is particularly insightful. Research has shown that the ¹⁵N NMR spectra of such polymers exhibit broad signals in the range of 25–60 ppm. nih.govrsc.org This broadness is attributed to the presence of various conformers at the cryogenic temperatures required for DNP NMR. nih.govrsc.org The ability to acquire natural abundance ¹⁵N NMR spectra allows for direct observation of the nitrogen-containing functional groups within the polymer matrix. rsc.org This technique is also instrumental in monitoring the stability of related functionalities, such as quaternary alkylammonium groups, by confirming the absence of signals corresponding to their decomposition into tertiary amines. nih.govrsc.org
While ¹H-NMR is extensively used for soluble polymers, its application to crosslinked materials provides more general structural information. The spectra of polystyrene are characterized by broad signals from the aromatic protons of the styrene (B11656) units (typically in the 6.5-7.5 ppm range) and the aliphatic protons of the polymer backbone (around 1.0-2.5 ppm). researchgate.net Specific proton signals adjacent to the tertiary amine group can be difficult to resolve due to the restricted mobility within the crosslinked network.
| Nucleus | Technique | Typical Chemical Shift (δ) / ppm | Assignment and Remarks |
|---|---|---|---|
| ¹⁵N | DNP-enhanced solid-state NMR | 25 - 60 | Tertiary amine nitrogen. Signals are often broad due to the presence of multiple conformers at low temperatures. nih.govrsc.org |
| ¹H | Solid-state NMR | ~6.5 - 7.5 | Aromatic protons of the polystyrene backbone. researchgate.net |
| ¹H | Solid-state NMR | ~1.0 - 2.5 | Aliphatic protons of the polystyrene backbone. researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a polymer. The introduction of tertiary amine groups into a crosslinked polystyrene matrix results in distinct changes in the infrared spectrum.
When poly(vinyl benzyl (B1604629) chloride) (PVBC), a polystyrene derivative, is modified with a secondary amine to form a tertiary amine, the characteristic C-Cl stretching vibration at approximately 669 cm⁻¹ disappears. yildiz.edu.tr Concurrently, new peaks emerge that are indicative of the C–N bond. These C–N stretching frequencies are typically observed in the region between 1379.64 cm⁻¹ and 1257.35 cm⁻¹. yildiz.edu.tr
The underlying polystyrene structure retains its characteristic absorption bands. These include C-H stretching vibrations for aromatic carbons (around 3050 cm⁻¹) and aliphatic carbons (around 2810 cm⁻¹), as well as aromatic C=C stretching vibrations at approximately 1610, 1580, and 1450 cm⁻¹. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Characteristic of the polystyrene backbone. researchgate.net |
| ~2810 | Aliphatic C-H Stretch | Characteristic of the polystyrene backbone. researchgate.net |
| ~1610, 1580, 1450 | Aromatic C=C Stretch | Confirms the presence of the benzene (B151609) rings of polystyrene. researchgate.net |
| 1380 - 1257 | C-N Stretch | Indicates the presence of the tertiary amine functionality. yildiz.edu.tr |
| ~669 | C-Cl Stretch | Absence of this peak can confirm successful substitution of a chloromethylated polystyrene precursor. yildiz.edu.tr |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For tertiary amine functionalized polystyrene, XPS is particularly useful for confirming the presence and chemical environment of nitrogen on the polymer surface.
The high-resolution N1s spectrum is the most informative region for identifying the amine functionality. The binding energy of the N1s peak is sensitive to the chemical state of the nitrogen atom. For tertiary amines (C₃–N), the N1s peak is typically observed at a binding energy of around 400.5 eV to 401.7 eV. universallab.orgresearchgate.netresearchgate.net The presence of a peak in this region provides direct evidence for the successful incorporation of tertiary amine groups onto the polystyrene surface.
| Chemical Group | Typical Binding Energy (eV) | Reference |
|---|---|---|
| Tertiary Amine (C₃–N) | 400.5 | universallab.org |
| Tertiary Amine | 401.7 | researchgate.net |
| Tertiary Amine | 401.3 | researchgate.net |
Chromatographic and Separation Methods
Chromatographic techniques are essential for characterizing the macroscopic properties of the polymer, such as its molecular weight distribution and its interactions with other molecules.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. amazonaws.com For crosslinked polystyrene, GPC analysis is not straightforward as the material is insoluble. However, GPC is a critical tool for characterizing the linear or lightly branched polymer precursors before the final crosslinking and functionalization steps.
The analysis is typically performed using columns packed with porous, crosslinked polystyrene-divinylbenzene gels. lcms.cz A solution of the polymer is passed through the columns, and molecules are separated based on their hydrodynamic volume in solution. acs.org Calibration is performed using a series of well-defined, narrow polydispersity polystyrene standards. amazonaws.comshodex.com From the resulting chromatogram, the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. waters.com
For the final crosslinked, tertiary amine-functionalized product, GPC cannot be used directly. However, understanding the molecular weight characteristics of the starting polymer is vital for controlling the properties of the final crosslinked network.
Inverse Gas Chromatography (IGC) is a powerful and reliable method for characterizing the surface and bulk properties of solid materials, including polymers. nih.govyildiz.edu.tr In IGC, the material to be studied, in this case, the tertiary amine functionalized crosslinked polystyrene, is packed into a column and serves as the stationary phase. yildiz.edu.trresearchgate.net Known volatile probe molecules (solvents) are then injected into the column, and their retention times are measured. nih.govtubitak.gov.tr
By analyzing the retention behavior of a series of polar and non-polar probes over a range of temperatures, a wealth of thermodynamic information can be obtained. Research on tertiary amine modified polystyrene has utilized IGC to determine:
Flory-Huggins Interaction Parameters (χ₁₂) : These parameters quantify the interaction between the polymer and a solvent, indicating the solvent quality. Studies have shown that for a dibutylamine-modified polystyrene, alkanes are poor solvents, while esters and alkylbenzenes are moderately good solvents. yildiz.edu.tryildiz.edu.tr
Dispersive Component of Surface Free Energy (γₛᵈ) : This value reflects the contribution of van der Waals forces to the polymer's surface energy. For a diethanolamine-modified polystyrene, the γₛᵈ was found to be in the range of 30.55–39.43 mJ/m² (Schultz method) and 28.16–37.94 mJ/m² (Dorris-Gray method) between 30 and 55 °C. nih.gov
Acid-Base Properties (Kₐ and K₋) : The Lewis acid (Kₐ) and Lewis base (K₋) parameters of the polymer surface can be determined. For diethanolamine-modified polystyrene, the Kₐ and K₋ values were found to be 0.029 and 0.412, respectively, indicating a predominantly basic surface character, as expected from the tertiary amine groups. nih.gov
Thermodynamic Parameters of Adsorption/Sorption : Quantities such as the partial molar heat of mixing, molar heat of vaporization, and the partial molar heat of sorption can also be calculated, providing a deep understanding of the polymer-solvent interactions. yildiz.edu.tryildiz.edu.tr
| Parameter | Polymer System | Value | Significance |
|---|---|---|---|
| Dispersive Surface Free Energy (γₛᵈ) | Diethanolamine modified polystyrene | 30.55–39.43 mJ/m² | Quantifies the non-polar component of the surface energy. nih.gov |
| Lewis Acid Parameter (Kₐ) | Diethanolamine modified polystyrene | 0.029 | Indicates the acidic nature of the polymer surface; a low value suggests weak acidity. nih.gov |
| Lewis Base Parameter (K₋) | Diethanolamine modified polystyrene | 0.412 | Indicates the basic nature of the polymer surface; a higher value points to a stronger basic character. nih.gov |
| Flory-Huggins Parameter (χ₁₂) | Dibutylamine modified polystyrene | Varies with solvent | Determines solvent quality; lower values indicate better polymer-solvent compatibility. yildiz.edu.tryildiz.edu.tr |
Morphological and Surface Analysis
Understanding the surface topography, particle size, and wettability of crosslinked polystyrene functionalized with tertiary amine groups is crucial for its application. Various high-resolution techniques are employed for this purpose.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of the polymer. By scanning the material with a focused beam of electrons, SEM provides high-resolution images detailing the size, shape, and surface texture of the polymer particles or matrix. researchgate.net For crosslinked polystyrene beads containing tertiary amine groups, SEM analysis typically reveals spherical particles. researchgate.net The degree of crosslinking can influence the surface smoothness, with higher crosslinking densities potentially leading to more rigid and defined structures. SEM images can also identify the uniformity of the particles and the presence of any agglomeration or surface porosity, which are critical parameters for applications such as catalysis or separation media. chemicalpapers.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) offers a three-dimensional topographic map of the polymer surface at the nanoscale. mccrone.compsu.edu Unlike electron microscopy, AFM operates by scanning a sharp mechanical probe over the surface, making it particularly suitable for characterizing polymer morphology without requiring a conductive coating. mccrone.com For polystyrene, crosslinked, tertiary amine, AFM can reveal nanoscale features, surface roughness, and the distribution of functional domains. The phase imaging mode in AFM is sensitive to variations in material properties like adhesion and stiffness, which can help distinguish between the polystyrene backbone and regions rich in tertiary amine functional groups. nih.govyoutube.com This technique can provide quantitative data on particle and domain sizes and their distribution. mccrone.com
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
When "this compound" is synthesized in the form of nanoparticles suspended in a liquid, Dynamic Light Scattering (DLS) is an essential tool for characterization. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. nih.gov This information is then used to determine the hydrodynamic radius (size) of the nanoparticles, their size distribution, and the polydispersity index (PDI). uark.eduresearchgate.net A low PDI value signifies a monodisperse sample with particles of uniform size. researchgate.net DLS is also valuable for assessing the stability of the nanoparticle suspension over time or in response to changes in conditions like pH, as aggregation of particles will lead to a detectable increase in the measured particle size. nih.gov
Below is a table showing representative DLS data for tertiary amine-functionalized polystyrene nanoparticles.
| Parameter | Value | Description |
| Mean Hydrodynamic Diameter (Z-average) | 150 nm | The intensity-weighted mean hydrodynamic size of the particles. |
| Polydispersity Index (PDI) | 0.08 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | +35 mV | The positive surface charge, due to protonated amine groups, suggests good colloidal stability. |
Surface Wettability Studies (e.g., Static Water Contact Angle Goniometry)
The introduction of tertiary amine groups onto the hydrophobic polystyrene backbone significantly alters its surface properties. Surface wettability is commonly quantified by measuring the static water contact angle. researchgate.net A goniometer is used to measure the angle formed between a droplet of water and the polymer surface. Unmodified polystyrene is highly hydrophobic, typically exhibiting a water contact angle of around 90° or more. researchgate.netnih.gov The presence of tertiary amine groups, which can be protonated, introduces polar and hydrophilic sites on the surface. This functionalization leads to a decrease in the water contact angle, indicating increased hydrophilicity. The extent of this decrease can provide an indirect measure of the density of amine groups on the surface. nih.gov
The table below illustrates the effect of tertiary amine functionalization on the wettability of crosslinked polystyrene.
| Material | Static Water Contact Angle (°) | Surface Character |
| Unmodified Crosslinked Polystyrene | 95° ± 3° | Hydrophobic |
| Crosslinked Polystyrene, Tertiary Amine | 68° ± 4° | More Hydrophilic |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA/DTG)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer. The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). marquette.edu The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperature at which maximum decomposition occurs (Tmax). researchgate.net
For crosslinked polystyrene, thermal stability is generally enhanced compared to its linear counterpart. marquette.edu The introduction of crosslinks restricts chain mobility and requires more energy to initiate degradation. marquette.edu TGA can precisely quantify this enhancement by showing an increase in the onset temperature of degradation. The thermal decomposition of polystyrene typically proceeds via chain scission. scirp.org The presence of tertiary amine groups may slightly alter the degradation profile, which would be observable in the TGA/DTG thermograms.
The following table presents typical TGA data for different polystyrene samples.
| Polymer Sample | Onset Decomposition Temp. (°C) | Temperature of Max. Decomposition (°C) | Char Residue at 600°C (%) |
| Linear Polystyrene | ~375 | ~420 | < 1 |
| Crosslinked Polystyrene | ~390 | ~435 | ~3 |
| Crosslinked Polystyrene, Tertiary Amine | ~385 | ~430 | ~3.5 |
Elemental Composition Analysis (e.g., Inductively Coupled Plasma Atomic Emission Spectroscopy - ICP-AES for metal content)
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive technique for determining the elemental composition of a sample, particularly for quantifying metal content. libretexts.org While the polymer itself consists of non-metals (C, H, N), the tertiary amine functional groups are excellent ligands for chelating metal ions. Therefore, ICP-AES becomes a crucial tool for quantifying the metal-binding capacity of the functionalized polymer.
To perform this analysis, the polymer is first exposed to a solution containing metal ions. After reaching equilibrium, the polymer is separated, and any unbound metal is washed away. The polymer sample is then digested, typically using strong acids, to bring the bound metal ions into solution. libretexts.org This resulting solution is then analyzed by ICP-AES, which measures the characteristic light emitted by the excited atoms of each element to determine their precise concentrations. nih.gov This allows for the accurate determination of the amount of specific metals captured by the polymer.
Theoretical and Computational Studies of Crosslinked Polystyrene with Tertiary Amine Functionalities
Density Functional Theory (DFT) for Molecular Interactions and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the interactions between molecules and the electronic properties of materials. In the context of tertiary amine-functionalized crosslinked polystyrene, DFT studies can elucidate the nature of bonding, charge distribution, and the energies associated with various molecular interactions.
Research has employed DFT to investigate the interaction of carbon dioxide with amine-functionalized polystyrene-based adsorbents. rsc.org These studies optimize the structures of the adsorbents and the CO2–adsorbent complexes to determine interaction energies, equilibrium distances, and charge transfer. rsc.org The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, along with the density of states, can reveal negligible changes in the electronic properties of CO2–adsorbent complexes, indicating a physisorption process. rsc.org Such theoretical outcomes have shown good agreement with experimental results, providing detailed insights into the interaction of CO2 with the active sites of the functionalized adsorbent. rsc.org
For instance, DFT calculations can compare the interaction energies of CO2 with different amine functional groups on a polystyrene backbone. Steric hindrance can play a major role in the case of certain amine functional groups, which can be computationally evaluated. rsc.org The strength of the interaction, and thus the adsorption capacity, is influenced by the electronic and steric properties of the amine group.
In a broader context, DFT has also been used to study the catalytic degradation mechanisms of polystyrene, providing insights into the bond dissociation energies and the influence of different catalysts on the degradation pathways. researchgate.netmdpi.com While not directly focused on the tertiary amine functionality, these studies demonstrate the capability of DFT to model complex chemical transformations within a polystyrene matrix.
Table 1: Representative DFT Calculation Parameters for Amine-Functionalized Polystyrene Studies
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP | Approximates the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |
| Property Calculated | Interaction Energy | Determines the strength of the bond between the adsorbent and the adsorbate. |
| Property Calculated | HOMO-LUMO Gap | Provides insights into the electronic properties and reactivity of the system. |
Molecular Dynamics (MD) Simulations for Polymer Network Behavior and Amine Group Formation
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials over time. For crosslinked polystyrene with tertiary amine functionalities, MD simulations are invaluable for understanding the structure of the polymer network, the mobility of polymer chains, and the processes of amine group formation.
MD simulations have been utilized to model the formation of amine groups on polystyrene surfaces through plasma processing. osaka-u.ac.jp These simulations can model the flux of radicals and energetic ions, providing an in-silico representation of experimental conditions. osaka-u.ac.jp Such studies have shown that the energy of the incident ions can affect the ratio of primary amines to the total number of nitrogen atoms on the surface, as energetic bombardment can break N-H bonds. osaka-u.ac.jp Furthermore, MD simulations can reveal how higher energy flux increases polymer cross-linking. osaka-u.ac.jp
The behavior of hypercrosslinked polystyrene networks has also been investigated using MD simulations, which can be used to determine macroscopic properties such as the elastic modulus and specific surface area. researchgate.net These simulations often involve multi-stage processes, including the atomistic simulation of a polystyrene solution, mapping to a coarse-grained model, formation of crosslinks, and reverse mapping. researchgate.net
In the context of functionalized polymers, MD simulations can also be employed to assess properties like water mobility in membranes, which can be indicative of the material's performance in certain applications. mdpi.com While the specific system may differ, the principles can be applied to understand how the incorporation of tertiary amine groups into a crosslinked polystyrene network might affect its dynamic and structural properties.
Modeling of Adsorption and Reaction Mechanisms
Computational modeling plays a crucial role in elucidating the mechanisms of adsorption and chemical reactions on the surface of functionalized polymers. By simulating the interactions between the polymer and target molecules, researchers can gain a deeper understanding of the underlying processes that govern the material's performance.
For amine-functionalized polystyrene, modeling can be used to study the adsorption of various substances, such as heavy metals and gases. For example, the adsorption characteristics of arsenic onto functionalized polystyrene microplastics have been investigated, with models like the pseudo-second-order adsorption kinetics and the Langmuir isotherm model indicating that hydrogen bonding, hydroxyl complexation, and electrostatic forces are key controlling mechanisms. researchgate.netnih.gov
In the realm of gas capture, computational studies have been instrumental in understanding the capture of CO2 by tertiary amines. researchgate.net These studies can investigate structure-activity relationships, revealing how factors like the electron-donating effect of alkyl groups and steric hindrance from bulky substituents can influence the reactivity of tertiary amines towards CO2. researchgate.net The presence of intramolecular hydrogen bonds can also be evaluated for their effect on CO2 equilibrium solubility and absorption heat. researchgate.net
The insights gained from these models are critical for the rational design of improved adsorbent materials. By understanding the key factors that control adsorption and reaction mechanisms, scientists can tailor the chemical structure of the crosslinked polystyrene and the nature of the tertiary amine functionalities to optimize performance for specific applications.
Computational Prediction of Structure-Function Relationships
A significant advantage of theoretical and computational studies is their ability to predict the relationship between the chemical structure of a material and its functional properties. This predictive capability can accelerate the discovery and development of new materials by allowing for the in-silico screening of numerous potential candidates before undertaking costly and time-consuming experimental synthesis and testing.
For crosslinked polystyrene with tertiary amine functionalities, computational methods can predict how variations in the polymer's structure will impact its performance in applications such as gas separation and catalysis. For instance, by modeling different types and densities of crosslinking, researchers can predict the resulting porosity and surface area of the polymer network, which are critical for its use as an adsorbent.
Computational studies on amine-functionalized porous organic polymers for CO2 capture have demonstrated the ability to design new functional frameworks and investigate their separation efficiencies. rsc.org By incorporating different functional groups into a polymer backbone, the interaction energies with CO2 can be calculated to identify promising candidates. rsc.org
Furthermore, computational approaches can be used to understand the role of chemical functionality in the separation performance of microporous polymer membranes. nih.gov For example, sorption analyses and mixed-gas sorption predictions can elucidate the effects of competitive sorption in binary and ternary gas mixtures. nih.gov This detailed understanding of structure-function relationships is essential for the development of next-generation materials for a wide range of applications.
Academic Research Applications
Ion Exchange Processes and Resin Development
The polymer backbone of crosslinked polystyrene provides a robust and stable framework, while the tertiary amine functional groups offer active sites for ion exchange. This combination is fundamental to the design and study of anion exchange resins.
Crosslinked polystyrene beads are rendered functional for anion exchange through processes like chloromethylation followed by amination with a tertiary amine. google.comresearchgate.net The resulting material, featuring tertiary amine groups, functions as a weak base anion (WBA) exchanger. mdpi.com These resins operate effectively in acidic conditions where the tertiary amine group (-NR₂) is protonated to form a positively charged site (-NR₂H⁺) capable of exchanging anions. WBA resins are noted for their high regeneration efficiency and good resistance to organic fouling. mdpi.com
The same tertiary amine-functionalized polystyrene can serve as a precursor for the synthesis of strong base anion (SBA) exchangers. google.comdardel.info This is achieved through a subsequent reaction called quaternization, where the tertiary amine is reacted with an alkylating agent (e.g., methyl chloride) to form a quaternary ammonium (B1175870) group (-NR₃⁺). researchgate.netnih.gov This permanent positive charge makes SBA resins effective across the entire pH range for removing both strong and weak acids. mdpi.comnih.gov The design of these resins often involves a styrene-divinylbenzene copolymer matrix, which provides structural integrity. nih.gov
Research in this area focuses on understanding the fundamental principles governing the performance of these ion exchange resins. The kinetics of ion exchange, or the rate at which ion exchange occurs, is influenced by factors such as the resin's particle size and pore structure. mdpi.comresearchgate.net The exchange process involves the diffusion of ions through the liquid film surrounding the resin bead and then through the pores of the polymer matrix to the active sites. researchgate.netcore.ac.uk
Selectivity, the resin's preference for one ion over another, is a critical aspect of study. It is determined by the properties of the functional groups and the nature of the crosslinked polymer matrix. For instance, the hydrophilicity of acrylic-based anion resins makes them more resistant to organic fouling compared to the more hydrophobic polystyrene-based resins. nih.gov Researchers investigate how the structure of the amine group and the degree of crosslinking affect the resin's affinity for different anions, enabling the development of resins for specific separation tasks. dardel.info
The long-term performance and stability of anion exchange resins are significant areas of academic inquiry. Resin fouling occurs when contaminants, particularly natural organic matter (NOM) like humic substances, adsorb onto the resin surface and block pores, thereby reducing the ion exchange capacity. nih.gov Polystyrene-based resins have a strong affinity for hydrophobic organic molecules, which can lead to fouling. nih.gov
Resin degradation involves the chemical breakdown of the polymer structure or the functional groups. Oxidative degradation is a concern, especially when treating solutions containing strong oxidants like hexavalent chromium (Cr(VI)). nih.gov Studies have shown that Cr(VI) can oxidize the polystyrene matrix, leading to a decrease in sorption capacity over multiple cycles of use. nih.gov Thermal degradation is another area of investigation, with research indicating that anionic resins tend to degrade faster than cationic resins. researchgate.net Understanding these degradation mechanisms is crucial for predicting the operational lifespan of the resins and developing more stable materials. psu.edu
Adsorption Science and Environmental Remediation Research
Beyond ion exchange, polystyrene crosslinked with tertiary amine groups is investigated as an adsorbent for removing various pollutants from water. The porous structure and the chemical nature of the functional groups facilitate the capture of target molecules through surface interactions.
Amine-functionalized polymers are extensively studied for their potential to adsorb a range of organic pollutants. The introduction of amine groups onto the polystyrene surface can enhance its adsorption capacity for certain contaminants. utupub.fi These materials are explored for the removal of emerging contaminants, including pharmaceuticals and personal care products. utupub.fi The mechanism of adsorption can involve various interactions, including hydrophobic interactions with the polystyrene backbone and more specific interactions, such as hydrogen bonding or electrostatic forces, with the amine functional groups. utupub.fi The effectiveness of these resins as adsorbents is often evaluated for specific pollutants like dyes, where the interaction between the dye molecule and the functionalized polymer surface is key to the removal process. core.ac.uk
To quantify the adsorption capacity and understand the interaction between the adsorbent and the pollutant, researchers employ adsorption isotherm models. mdpi.comsustainability-directory.com These mathematical models describe the equilibrium relationship between the concentration of the pollutant in the solution and the amount adsorbed on the resin at a constant temperature. youtube.com
The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. core.ac.ukyoutube.com It is often used to determine the maximum adsorption capacity (q_max) of the material. mdpi.com The model is represented by the equation:
qₑ = (qₘₐₓ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)
where qₑ is the amount adsorbed at equilibrium, Cₑ is the equilibrium concentration of the pollutant, qₘₐₓ is the maximum adsorption capacity, and Kₗ is the Langmuir constant related to the energy of adsorption.
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. core.ac.ukmdpi.com It is particularly useful for describing non-ideal adsorption processes. mdpi.comresearchgate.net The equation is given by:
qₑ = Kբ * Cₑ^(1/n)
where Kբ is the Freundlich constant related to adsorption capacity and n is a constant related to adsorption intensity or surface heterogeneity.
Studies analyzing the adsorption of organic compounds on polystyrene-based materials often fit experimental data to both models to determine which one provides a better description of the adsorption process. mdpi.comnih.gov For example, the adsorption of certain pesticides on polystyrene has been shown to follow the Freundlich model, suggesting a multilayer adsorption process on a heterogeneous surface. mdpi.comresearchgate.net
The table below presents hypothetical data from a study on the adsorption of two different dyes onto a tertiary amine-functionalized polystyrene resin, illustrating the application of these isotherm models.
Adsorption of Organic Pollutants (e.g., Phenolic Compounds, Dyes, Phthalates)
Adsorption Kinetics and Rate-Limiting Mechanisms
The study of adsorption kinetics is crucial for understanding the efficiency and underlying mechanisms of pollutant removal by tertiary amine-functionalized polystyrene. Research indicates that the adsorption processes are often well-described by the pseudo-second-order kinetic model. This model's applicability suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. chemrxiv.org
For the adsorption of various compounds, the process is typically characterized by an initial rapid uptake, followed by a slower approach to equilibrium. This behavior is attributed to the initial availability of a large number of active tertiary amine sites on the polymer surface. As these sites become occupied, the rate of adsorption decreases.
External mass transfer (Film diffusion): The movement of the adsorbate from the bulk solution to the exterior surface of the polymer bead.
Intra-particle diffusion: The diffusion of the adsorbate from the surface into the interior pores of the crosslinked polystyrene matrix. researchgate.netmdpi.com
Thermodynamic Parameters of Adsorption
Thermodynamic analysis provides insight into the spontaneity and nature of the adsorption process on crosslinked, tertiary amine polystyrene. Key thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated from experimental data obtained at different temperatures.
Studies consistently show that the adsorption of various molecules onto this polymer is a spontaneous process, as indicated by negative values of Gibbs free energy (ΔG°). chemrxiv.orgnih.gov The nature of the enthalpy change (ΔH°) reveals whether the process is exothermic or endothermic. For many adsorption systems involving this polymer, the process is found to be exothermic (negative ΔH°), meaning that adsorption is more favorable at lower temperatures. nih.gov This is particularly true for gas adsorption, such as CO2, where the interaction is an exothermic process. rsc.org
The change in entropy (ΔS°) provides information about the randomness at the solid-solution interface during adsorption. A negative ΔS° suggests a decrease in the randomness of the system as the adsorbate molecules are orderly arranged on the polymer surface. nih.gov The thermodynamic parameters confirm that the adsorption is a spontaneous, physical adsorption process for certain metal ions. chemrxiv.org
Table 1: Representative Thermodynamic Parameters for Adsorption on Tertiary Amine Functionalized Polystyrene
| Adsorbate | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |
|---|---|---|---|---|---|
| Phenol | Negative | Negative | Negative | Not Specified | nih.gov |
| Pd(II) | Negative | Not Specified | Not Specified | 298 | chemrxiv.org |
| Au(III) | Negative | Not Specified | Not Specified | 298 | chemrxiv.org |
Adsorption of Inorganic Contaminants (e.g., Fluoride (B91410), Nitrate (B79036), Mercury(II))
The tertiary amine functional groups on the crosslinked polystyrene backbone can act as effective binding sites for various inorganic contaminants present in aqueous solutions. These functionalized polymers are investigated for their potential in water treatment applications.
The removal of nitrate (NO₃⁻) from water is a notable application. The positively charged tertiary amine groups (in their protonated form) can effectively bind the negatively charged nitrate ions through electrostatic attraction and ion exchange mechanisms. nih.gov Novel polystyrene microspheres functionalized with triethylamine (B128534) have been synthesized and have demonstrated efficient nitrate removal from water. researchgate.net
Similarly, these materials have been explored for the removal of other anions like fluoride (F⁻). While specific studies focusing solely on tertiary amine polystyrene are less common, related research on polymer-based composites shows promise. For instance, a bifunctional polymer encapsulating Ce-Fe bimetal oxyhydroxides has been developed for the simultaneous removal of fluoride and nitrate. researchgate.net
The adsorption of heavy metal cations such as Mercury(II) (Hg²⁺) is also an area of investigation. The lone pair of electrons on the nitrogen atom of the tertiary amine can coordinate with metal ions, leading to their removal from solution. While the literature specifically detailing Hg(II) adsorption on this exact polymer is sparse, the general principle of amine-metal coordination suggests its potential applicability. Polymers containing various amine groups (primary, secondary, and tertiary) are known for their high efficiency in adsorbing precious and heavy metal ions. chemrxiv.org
Carbon Dioxide (CO2) Capture and Sequestration Studies
Amine-functionalized solid sorbents, including crosslinked polystyrene with tertiary amine groups, are extensively studied for post-combustion CO₂ capture due to their potential for lower energy requirements compared to traditional liquid amine scrubbing. nih.govresearchgate.net The porous structure of the polymer provides a high surface area for amine functionalization, enhancing CO₂ accessibility to the active sites. uakron.edu
Cyclic Adsorption-Desorption Performance and Stability
For practical application in CO₂ capture, the long-term stability and performance of the adsorbent over multiple adsorption-desorption cycles are critical. Tertiary amine-functionalized polystyrene sorbents are evaluated for their regenerability, typically using temperature swing adsorption (TSA) or vacuum swing adsorption (VSA). uakron.eduuakron.edu
Research has shown that these materials can exhibit stable CO₂ capture capacity over numerous cycles. korea.ac.krrsc.org For example, some amine-functionalized sorbents maintain their capacity with only a slight decrease after multiple cycles. frontiersin.org The covalent attachment of the amine groups to the polymer backbone prevents leaching, contributing to the material's stability. rsc.org However, excessive loading of amines can sometimes lead to pore blockage, which may affect performance. rsc.org The stability of the polymer matrix itself under the thermal stresses of regeneration is also a key factor. mdpi.com Studies have demonstrated that double-functionalization methods can enhance the cyclic stability of the sorbent. researchgate.netkorea.ac.kr
Table 2: CO2 Adsorption Capacities of Amine-Functionalized Polystyrene Sorbents
| Sorbent Description | CO2 Adsorption Capacity (mmol/g) | Conditions | Reference |
|---|---|---|---|
| Amine-impregnated Styrene-based HCLP | up to 1.86 | 273 K, 1 bar | nih.gov |
| Amine-functionalized XAD-4-pc | 3.24 | 298 K | qub.ac.uk |
| TEPA-impregnated Hyper-cross-linked Resin | 3.11 | 298 K, 10 vol% CO2 | rsc.orgresearchgate.net |
Heterogeneous Catalysis and Polymer-Supported Catalysts
Crosslinked polystyrene functionalized with tertiary amine groups serves as a robust support for creating heterogeneous catalysts. These polymer-supported catalysts combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (easy separation from the reaction mixture and recyclability). nih.govresearchgate.net The porous polymer matrix can stabilize catalytically active species, such as metal nanoparticles, preventing their agglomeration and deactivation. mdpi.commdpi.com
The tertiary amine groups within the polymer can play a dual role. They can act as anchoring sites for metal precursors, facilitating the uniform dispersion of the active metal phase. mdpi.com Additionally, the basic nature of the tertiary amine can directly influence the catalytic reaction by participating in the reaction mechanism, for instance, by acting as a proton scavenger or a co-catalyst. poliuretanos.com.brgvchem.com
These supported catalysts have been successfully employed in a variety of organic transformations:
Hydrogenation Reactions: Platinum nanoparticles supported on hyper-cross-linked polystyrene containing tertiary amino groups have been used as effective catalysts in the hydrogenation of arenes. mdpi.com
Carbon-Carbon Coupling Reactions: Palladium catalysts supported on these polymers have shown high activity in Suzuki cross-coupling reactions, with the catalyst being reusable for several cycles. researchgate.net
CO₂ Conversion: Protonated tertiary amine groups within polymer beads have demonstrated high catalytic activity for the cycloaddition of CO₂ with epoxides to form cyclic carbonates. researchgate.net
The ability to tune the properties of the polymer support, such as porosity and the density of functional groups, allows for the optimization of the catalyst's performance for specific applications. mdpi.com
Immobilization of Metal Complexes and Nanoparticles on Polymeric Supports
The tertiary amine moieties on crosslinked polystyrene act as effective ligands for anchoring a variety of metal species, transforming a simple polymer into a sophisticated, solid-phase catalyst. This immobilization strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. researchgate.net
Researchers have successfully immobilized a range of transition metal ions, including Fe(III), Co(II), Ni(II), and Cu(II), onto functionalized crosslinked polystyrene resins. researchgate.net The polymer matrix, with its defined cross-linking and potential for spacer groups, influences the complexation behavior and the ultimate catalytic performance of the immobilized metal ions. researchgate.net Beyond simple ions, this support has been instrumental in stabilizing small metal clusters and nanoparticles. For instance, hyper-crosslinked polystyrene has been studied as a medium for stabilizing small palladium (Pd) and platinum (Pt) clusters, which are highly active in various catalytic reactions. nih.gov Similarly, rhodium (Rh) nanoclusters have been supported on industrial amine-functionalized crosslinked copolymers for applications in hydroformylation. mdpi.com The porous structure of the polystyrene support not only anchors the metal species but also facilitates the diffusion of reactants to the active catalytic sites. researchgate.net
Table 1: Examples of Metals Immobilized on Polystyrene-Based Supports
| Metal Species | Type of Polystyrene Support | Application Area | Reference |
|---|---|---|---|
| Fe(III), Co(II), Ni(II), Cu(II) | Functionalized Crosslinked Polystyrene | Catalysis, Metal Ion Extraction | researchgate.netresearchgate.net |
| Palladium (Pd) Clusters | Hyper-Crosslinked Polystyrene | Catalysis | nih.gov |
| Platinum (Pt) Clusters | Hyper-Crosslinked Polystyrene | Catalysis | nih.gov |
| Rhodium (Rh) Nanoclusters | Amine-Functionalized Crosslinked Copolymer | Hydroformylation | mdpi.com |
| Ruthenium (Ru) Nanoparticles | Hyper-Crosslinked Polystyrene | Oxidation, Hydrogenation | mdpi.commdpi.com |
Investigation of Specific Catalytic Transformations
The application of metal-loaded, tertiary amine-functionalized polystyrene catalysts spans a wide array of organic transformations. These solid-supported catalysts have demonstrated high efficiency and selectivity in several key reaction types.
C-H/C-O Coupling: Polymer-anchored copper (Cu) catalysts have been developed for A3 coupling (aldehyde, alkyne, amine) and KA2 coupling (ketone, alkyne, amine) reactions, which proceed through C-H activation. researchgate.net These heterogeneous catalysts facilitate the synthesis of important organic molecules while allowing for straightforward catalyst removal and reuse. researchgate.net
Amination: While direct examples on tertiary amine supports are specific, the broader class of aminopolystyrene derivatives is used to create diverse catalytic environments. researchgate.net The fundamental principle of using the polymer to support a catalytically active metal is central to these transformations.
Hydroformylation: An industrial amine-functionalized crosslinked copolymer containing rhodium (Rh) nanoclusters has shown high catalytic activity in the hydroformylation of olefins in supercritical CO2. mdpi.com This demonstrates the utility of these supports in industrially relevant processes under green conditions.
CO2 Fixation: Tertiary amines themselves are recognized as effective organocatalysts for the cycloaddition of carbon dioxide (CO2) to epoxides, producing cyclic carbonates. researchgate.net This reaction is a key strategy for CO2 utilization. Immobilizing these tertiary amine catalysts onto a polystyrene backbone would render them reusable, contributing to greener chemical processes. The basicity of the tertiary amine activates the CO2, facilitating its reaction with the epoxide. researchgate.net
Other Transformations: Polystyrene-supported catalysts have also been employed in oxidation reactions, such as the oxidation of D-glucose to D-gluconic acid using ruthenium (Ru) nanoparticles on a hyper-crosslinked polystyrene matrix. mdpi.com Furthermore, copper catalysts supported on functionalized polystyrene have been effective in the aziridination of olefins. researchgate.net
Catalyst Reusability and Long-Term Stability Investigations
A primary motivation for immobilizing catalysts on polymeric supports is the ability to reuse them over multiple reaction cycles. Research has consistently shown that catalysts based on crosslinked polystyrene with tertiary amine functionalities exhibit excellent stability and reusability.
For example, a rhodium-containing catalyst supported on an amine-functionalized copolymer was used for six consecutive hydroformylation cycles without any loss in olefin conversion. mdpi.com Similarly, a polymer-anchored copper catalyst for A3 coupling reactions was reused multiple times without a significant drop in its catalytic activity. researchgate.net In the aziridination of olefins, a polystyrene-supported copper catalyst could be reused up to three times without losing its effectiveness. researchgate.net The robust, crosslinked nature of the polystyrene backbone prevents the degradation of the support under reaction conditions, while the strong coordination of the tertiary amine groups to the metal center minimizes leaching of the active species. researchgate.netmdpi.com
Material Immobilization and Support Science
The utility of crosslinked polystyrene with tertiary amine groups extends beyond catalysis to the broader field of material immobilization. The polymer serves as a solid-phase anchor for a variety of functional molecules, reagents, and biomolecules.
Enzyme Immobilization Methodologies and Studies
Immobilizing enzymes on solid supports is a critical strategy to enhance their stability, facilitate their separation from the reaction medium, and enable their reuse. Polystyrene resins are advantageous supports due to their high strength, stability, and low cost. nih.gov
The tertiary amine groups on the polymer surface can be activated to covalently bind enzymes. A common method involves using a cross-linking agent like glutaraldehyde (B144438). nih.govgoogle.com The aldehyde groups of glutaraldehyde react with the amine groups on the polystyrene resin and the free amine groups (e.g., from lysine (B10760008) residues) on the enzyme's surface, forming a stable Schiff base linkage. nih.gov This method has been successfully used to immobilize enzymes such as pectinase (B1165727). nih.gov Studies have shown that immobilized enzymes exhibit improved stability over a wider range of pH and temperatures compared to their free counterparts. nih.gov For instance, immobilized pectinase showed an optimal temperature of 60 °C, compared to 45 °C for the free enzyme. nih.gov The immobilized systems also demonstrate excellent storage stability and reusability, which are crucial for industrial applications. nih.gov
Table 2: Comparison of Free vs. Immobilized Pectinase on Polystyrene Resin
| Parameter | Free Pectinase | Immobilized Pectinase |
|---|---|---|
| Optimum pH | 8.0 | 8.5 |
| Optimum Temperature | 45 °C | 60 °C |
| Reusability | Low | High |
| Storage Stability | Moderate | High |
Data derived from studies on cationic polystyrene resins. nih.gov
Immobilization of Porphyrins and Other Functional Molecules
Porphyrins are versatile functional molecules with applications in catalysis and sensing. Immobilizing them on a solid support can prevent their aggregation and enhance their stability and performance. Crosslinked polystyrene microspheres have been used for the synchronous synthesis and immobilization of pyridyl porphyrins. cjcatal.com In one approach, chloromethylated polystyrene is first functionalized with pyridylaldehyde groups. This modified polymer then participates in a solid-liquid phase reaction with pyrrole (B145914) and additional 4-pyridylaldehyde to form the porphyrin ring directly on the microsphere surface. cjcatal.com The resulting immobilized porphyrin can be metallated (e.g., with cobalt) to create a solid-phase catalyst. These cobalt-porphyrin-functionalized polystyrene microspheres have demonstrated excellent catalytic performance in the oxidation of ethylbenzene. cjcatal.com
Development of Solid-Supported Reagents and Scavengers
Functionalized crosslinked polystyrene resins are widely used to create solid-supported reagents and scavengers, which greatly simplify reaction workups and product purification in organic synthesis. cam.ac.uk By binding a reagent or a scavenging group to the insoluble polymer, excess reagents and reaction byproducts can be removed by simple filtration. cam.ac.uksopachem.com
Tertiary amine groups on a polystyrene backbone make the resin a solid-phase base. These resins are highly effective as "acid scavengers," used to neutralize acidic byproducts generated during a reaction. suprasciences.com For example, they can be used in amide coupling reactions or to freebase amine salts. sopachem.comsuprasciences.com Beyond acting as bases, these functionalized polymers can serve as supports for other reagents. The use of polymer supports allows for incompatible reagents to be used in the same pot, as the site-isolation on the solid phase prevents them from reacting with each other. sopachem.com This approach is particularly beneficial for high-throughput and automated synthesis, where simplified purification is paramount. cam.ac.uk
Chromatographic and Separation Technologies
Crosslinked polystyrene functionalized with tertiary amine groups serves as a versatile and robust platform in various advanced separation technologies. The aromatic polystyrene backbone, rendered rigid and porous through crosslinking agents like divinylbenzene (B73037), provides excellent chemical and mechanical stability. The incorporation of tertiary amine functional groups imparts anion-exchange capabilities, making these materials highly effective for the separation of anionic species. These resins are utilized in diverse formats, from packed beds in chromatographic columns to the matrix of ion-exchange membranes, addressing a range of separation challenges in academic research.
Packed Column Chromatography Applications
In packed column chromatography, tertiary amine-functionalized crosslinked polystyrene is a cornerstone material for anion-exchange applications. The stationary phase consists of porous beads of the polymer, which allows for the separation of analytes based on their anionic charge. The mechanism relies on the reversible binding of negatively charged molecules to the protonated or quaternized tertiary amine sites on the resin surface.
Hypercrosslinked polystyrene, even without explicit functionalization, has been shown to exhibit anion-exchange properties under acidic conditions (pH 2.6-4.3), attributed to protonated carbonyl groups within the polymer framework. nih.gov This intrinsic property allows for the separation of various inorganic anions. Research has demonstrated that the retention mechanism on these materials is a combination of ion-exchange and hydrophobic interactions. nih.gov
Key findings from studies on these materials include:
Unique Selectivity: The anion-exchange selectivity of hypercrosslinked polystyrene for inorganic anions differs from that of traditional anion-exchangers. nih.gov
Practical Applications: A notable feature is the weak retention of sulfate (B86663) ions alongside a comparatively strong retention of nitrite, which is advantageous for specific applications in ion chromatography. nih.gov
Thermodynamic Properties: The adsorption heats for inorganic anions on these materials have been calculated to be in the range of -2 to 19 kJ/mol. nih.gov
When explicitly functionalized, for instance by modifying polystyrene microspheres with glycidyltrimethylammonium chloride, the material's ion exchange capacity and hydrophilicity are significantly enhanced. nih.gov Such modifications have proven effective in the high-recovery purification of peptides like exenatide (B527673) from crude mixtures, showcasing the material's utility in biopharmaceutical separations. nih.gov
| Parameter | Value | Reference Anions | Source |
| Adsorption Heat | -2 to 19 kJ/mol | Various inorganic anions | nih.gov |
| Separation Mechanism | Ion-Exchange & Hydrophobic Interactions | Inorganic anions | nih.gov |
| Ion Exchange Capacity (IEC) | 0.387 mmol/mL | N/A | nih.gov |
| Peptide Recovery Yield | 97.1% | Exenatide | nih.gov |
| Peptide Purity Increase | From 42.9% to 88.6% | Exenatide | nih.gov |
Membrane-Based Separations (e.g., Electrodialysis)
Crosslinked polystyrene functionalized with tertiary amines, often quaternized to create permanent positive charges, is a critical component in the fabrication of anion exchange membranes (AEMs). These membranes are integral to electrochemical separation processes like electrodialysis, where they selectively transport anions under the influence of an electric field. The polystyrene matrix provides the mechanical strength and dimensional stability required for membrane applications, while the fixed cationic groups (quaternized amines) facilitate the transport of anions and exclude cations.
Research into AEMs based on block copolymers, such as poly(styrene-b-(ethylene-co-butylene)-b-styrene) (SEBS), has shown that simultaneous quaternization with α,ω-difunctional tertiary amines and cross-linking can produce robust membranes. sigmaaldrich.com The properties of these membranes can be tailored by adjusting the length of the spacer groups in the diamine cross-linkers.
Detailed studies have revealed the following relationships between membrane structure and performance:
Ionic Conductivity: The ionic conductivity of the membranes increases as the length of the alkyl spacer groups in the cross-linking diamines increases. sigmaaldrich.com For instance, a cross-linked quaternized SEBS membrane can achieve an ionic conductivity of 2.0 × 10⁻² S·cm⁻¹ at 60 °C. sigmaaldrich.com
Stability: Cross-linking significantly enhances the mechanical properties, service temperature, and thermal and chemical stability of the membranes compared to their un-cross-linked counterparts. sigmaaldrich.com
Microphase Separation: The high hydroxide (B78521) conductivity observed in some AEMs is attributed to the well-defined hydrophilic/hydrophobic microphase separation between the cross-linked structure and the quaternary ammonium groups, which forms efficient ion transport channels.
These properties make tertiary amine-functionalized crosslinked polystyrene membranes highly suitable for electrodialysis, a process used for water desalination, demineralization of industrial solutions, and recovery of valuable components from wastewater.
| Membrane Property | Finding | Material System | Source |
| Ionic Conductivity | Increases with the length of spacer groups in the cross-linker. | Quaternized SEBS cross-linked with α,ω-difunctional tertiary amines | sigmaaldrich.com |
| Mechanical Property | Significantly higher than un-cross-linked equivalents. | Quaternized SEBS cross-linked with α,ω-difunctional tertiary amines | sigmaaldrich.com |
| Thermal Stability | Significantly higher than un-cross-linked equivalents. | Quaternized SEBS cross-linked with α,ω-difunctional tertiary amines | sigmaaldrich.com |
| Chemical Stability | Greatly improved by incorporating a stable cross-linking structure. | Quaternized SEBS | nih.gov |
| Peak Ionic Conductivity | 2.0 × 10⁻² S·cm⁻¹ (at 60 °C) | GO-hybridized Quaternized SEBS | sigmaaldrich.com |
Size Exclusion Chromatography Applications for Inorganic Electrolytes
While size exclusion chromatography (SEC) is traditionally used for separating large macromolecules based on their hydrodynamic volume, research has demonstrated its application for the preparative-scale separation of simple inorganic electrolytes using hypercrosslinked polystyrene resins. sigmaaldrich.com In this context, the separation mechanism deviates from pure steric exclusion and involves complex interactions, including ion exclusion effects.
The separation of concentrated solutions of mineral electrolytes on microporous hypercrosslinked polystyrene sorbents has been successfully performed. sigmaaldrich.com The key finding is that the selectivity of separation between a pair of electrolytes is primarily determined by the size of the largest ions in each pair. sigmaaldrich.com This suggests a size-based exclusion mechanism where smaller ionic species can penetrate pores that are inaccessible to larger hydrated ions.
A significant advantage of this method is that the selectivity of separation actually increases at higher electrolyte concentrations. sigmaaldrich.com This phenomenon is explained by the exclusion of smaller ionic species from the concentrated bulk solution (the mobile phase) into the smaller pores of the stationary phase, which cannot be accessed by the larger species. sigmaaldrich.com This process can also lead to a "self-concentrating" effect for the separated components in their respective fractions. sigmaaldrich.com
| Application | Stationary Phase | Key Finding | Source |
| Preparative Separation of Mineral Electrolytes | Hypercrosslinked Polystyrene ("Macronet Hypersol") | Separation selectivity is determined by the largest ions in an electrolyte pair. | sigmaaldrich.com |
| Separation of Concentrated Electrolyte Mixtures | Hypercrosslinked Polystyrene | Selectivity increases at higher electrolyte concentrations. | sigmaaldrich.com |
| Separation of Polyelectrolytes | Polystyrene-based columns | Elution is governed by a combination of size exclusion, ion exclusion, and hydrophobic interactions. |
Structure Function Relationships and Performance Optimization Studies
Influence of Crosslinking Degree on Polymer Network Architecture and Functional Performance
The degree of crosslinking, typically controlled by the molar ratio of a crosslinking agent like divinylbenzene (B73037) (DVB) to styrene (B11656), is a critical parameter that defines the polymer network's architecture and, consequently, its functional performance. This parameter directly influences the polymer's mechanical stability, swelling behavior, and the accessibility of its functional groups. ias.ac.in
Key Research Findings:
Mechanical Stability vs. Reactivity: A trade-off exists between mechanical integrity and chemical reactivity. Highly crosslinked resins (e.g., 20% DVB) are mechanically robust and stable but often exhibit poor reactivity due to restricted chain mobility and low swelling capacity. ias.ac.in Conversely, low-crosslinked resins (e.g., 1-2% DVB) are more flexible and allow for better solvent swelling, which enhances the accessibility of functional groups and improves reaction rates. ias.ac.in However, they may lack the necessary mechanical strength for certain applications, such as use in packed-bed reactors where they must withstand physical stress. ias.ac.in Studies have found that 2% crosslinked polystyrene often provides a suitable balance of mechanical stability and chemical reactivity. ias.ac.in
| Crosslinking Degree (%) | Functional Group Capacity | Reactivity of Functional Groups | Mechanical Stability | Swelling Capacity | Key Observation |
| 1% | Highest | Highest | Low | High | Maximum reactivity but may lack physical integrity for reuse. ias.ac.in |
| 2% | High | High | Moderate | Moderate | Often represents a good balance between reactivity and stability. ias.ac.in |
| 4% | Moderate | Moderate | Good | Low | Reduced reactivity due to increased rigidity. ias.ac.in |
| 20% | Very Low (Negligible) | Very Low | Very High | Very Low | Highly stable but functionally inert due to poor accessibility. ias.ac.in |
Impact of Amine Functional Group Density and Type on Reactivity and Selectivity
Key Research Findings:
Amine Density: The surface density of amine groups is crucial for performance. For instance, in CO₂ capture applications, the efficiency of amine-functionalized polystyrene was found to decline drastically when the amine density was less than one amine molecule per square nanometer, as the formation of ammonium (B1175870) carbamate (B1207046) becomes difficult under such conditions. researchgate.netkorea.ac.kr Higher functionalization density, achieved through effective reaction of chloromethyl groups, leads to a greater number of active sites. nih.gov Studies have shown that modification with amines can increase the nitrogen content to over 9%, indicating a high density of amine groups on the polymer surface. nih.govsemanticscholar.org
Amine Type and Reactivity: The class of the amine (primary, secondary, or tertiary) influences the polymer's chemical behavior. In adsorption processes, resins modified with primary, secondary, and tertiary amines show different effects on the final polymer structure; for example, modification with primary or tertiary amines can cause a slight decrease in pore diameter, while secondary amines may lead to an increase. nih.gov The presence of different amine types (-RNH₂, -R₂NH, and -R₃N) within a polymer structure is thought to increase adsorption capacity for certain metal ions based on Pearson's soft-hard acid-base concept. chemrxiv.org
Tertiary vs. Other Amines: Tertiary amines serve as effective catalysts in reactions like polyurethane formation. wikipedia.org In the context of creating anion-exchange membranes, quaternization of polymers containing secondary amines leads to the formation of quaternary ammonium groups, and the degradation of these groups often results in the formation of tertiary amines. acs.org The specific structure of the amine, such as the use of polyamines like ethylenediamine (B42938) (EDA) or diethylenetriamine (B155796) (DETA), can also impact performance by introducing a combination of primary, secondary, and sometimes tertiary amine functionalities. nih.gov
| Amine Type | Key Characteristics on Polystyrene | Typical Applications |
| Primary (-NH₂) & Secondary (-RNH) | Highly reactive nucleophiles. nanomicronspheres.com Can alter pore structure upon modification. nih.gov Used as precursors for further functionalization. | Biomolecule immobilization, nanomicronspheres.com solid-phase synthesis, ox.ac.uk metal ion adsorption. chemrxiv.org |
| Tertiary (-R₂N) | Act as bases and nucleophilic catalysts. wikipedia.org Can be formed from degradation of quaternary groups. acs.org | Catalysis, wikipedia.org acid scavenging. |
| Quaternary (-R₃N⁺) | Form positively charged ionic sites. | Anion-exchange resins, acs.org phase-transfer catalysts. |
Role of Pore Structure (Microporosity, Mesoporosity, Macroporosity) and Surface Area
The pore structure and specific surface area of crosslinked polystyrene are fundamental to its function, acting as the conduits for reactants to access the tertiary amine functional groups within the polymer matrix. The classification of pores—micropores (<2 nm), mesopores (2–50 nm), and macropores (>50 nm)—determines the types of molecules that can be effectively processed. researchgate.net
Key Research Findings:
Surface Area and Functionalization: A high surface area is generally desirable for maximizing the number of accessible functional sites. Hyper-crosslinking techniques can generate microporous polystyrenes with high surface areas, exceeding 700 m²/g. nih.gov However, the process of amine functionalization often leads to a decrease in the specific surface area and pore volume as the amine groups occupy space within the pores. nih.govox.ac.uk This reduction is a critical trade-off; while functionalization adds reactive sites, it can reduce physical adsorption capacity and hinder diffusion.
Pore Size and Accessibility: The size of the pores dictates the accessibility for molecules. Mesoporous materials are often better suited for catalysis involving larger molecules compared to microporous materials, which may impose diffusion limitations. researchgate.net For polymeric adsorbents, resins with smaller pores can have their adsorption capacity for large molecules lowered due to pore blockage. nih.gov Studies have shown that plasma functionalization penetrates deeper into polymer spheres that have more open, larger pore architectures. ox.ac.uk
Impact of Amination on Pore Structure: The introduction of amine groups alters the pore structure. Modification with primary and tertiary amines has been observed to slightly decrease the average pore diameter, whereas modification with secondary amines can increase it. nih.gov The process of plasma-induced polymerization for functionalization tends to fill smaller diameter pores preferentially. ox.ac.uk
| Pore Type | Diameter Range | Influence on Performance of Functionalized Polystyrene |
| Microporosity | < 2 nm | Provides very high surface area, ideal for adsorbing small gas molecules like CO₂. nih.govnih.gov Can cause diffusion limitations for larger reactant molecules. researchgate.net |
| Mesoporosity | 2 - 50 nm | Balances high surface area with good accessibility for larger molecules, making it suitable for catalysis and adsorption of medium-sized organic compounds. researchgate.netmdpi.com |
| Macroporosity | > 50 nm | Ensures low diffusion resistance and facilitates rapid mass transport of reactants and products to and from the active sites within the polymer matrix. mdpi.com |
Effects of Polymer Morphology (e.g., Spherical Beads, Nanoparticles, Films)
The physical form, or morphology, of the crosslinked polystyrene support plays a significant role in its practical application and performance. The most common forms include spherical beads (microspheres), nanoparticles, and films, each offering distinct advantages and disadvantages related to surface area, handling, and accessibility of functional groups.
Key Research Findings:
Spherical Beads (Microspheres): This is the most traditional morphology, widely used in applications like ion-exchange resins and solid-phase synthesis. nanomicronspheres.comox.ac.uk The performance is often dependent on particle size; smaller beads offer a higher external surface area-to-volume ratio, which can lead to higher functional group loadings on the outer surface. ox.ac.ukox.ac.uk Research on plasma functionalization has shown that an outer layer of approximately 3-4 μm can be selectively modified to achieve high amine group loadings. ox.ac.uk
Nanoparticles: Amine-functionalized polystyrene nanoparticles offer an extremely high surface area, which can enhance reaction rates and loading capacities. researchgate.net They can be synthesized via intramolecular crosslinking of single polymer chains. researchgate.net Studies have demonstrated that amino groups on these nanoparticles are available for further reactions, making them suitable for applications in catalysis and drug delivery. researchgate.net However, their small size can make them difficult to handle and separate from reaction mixtures compared to larger beads.
Films: Functionalized polystyrene can also be prepared as films or coatings on various substrates. This morphology is particularly relevant for applications in sensors and surface modification. The performance of films is highly dependent on the surface chemistry and topography.
| Morphology | Typical Size | Advantages | Disadvantages |
| Spherical Beads | 20 µm - 1 mm | Easy to handle, pack into columns, and separate from reaction media. nanomicronspheres.com Good mechanical strength. redalyc.org | Lower external surface area compared to nanoparticles. ox.ac.uk Potential for diffusion limitations within the bead. ox.ac.uk |
| Nanoparticles | < 100 nm | Extremely high surface area-to-volume ratio. researchgate.net Potentially faster reaction kinetics. | Difficult to separate from solution; may require centrifugation or ultrafiltration. Can aggregate in solution. |
| Films/Coatings | N/A (Thickness) | Ideal for surface-based applications like sensors and biocompatible coatings. mdpi.com Allows for precise control of surface properties. | Limited loading capacity of functional groups compared to porous beads. Performance is highly dependent on substrate and film quality. |
Surface Chemistry and Wettability Effects on Interaction Mechanisms
The surface chemistry of tertiary amine-functionalized polystyrene, particularly its wettability, is a determining factor in how the material interacts with its environment. Wettability, often quantified by the water contact angle, describes the balance between hydrophilic (water-attracting) and hydrophobic (water-repelling) properties of the surface.
Key Research Findings:
Hydrophobicity of Polystyrene: The polystyrene backbone is inherently hydrophobic. researchgate.netrsc.orgresearchgate.net This property influences its interaction in aqueous solutions, often driven by hydrophobic interactions. researchgate.netrsc.org
Interaction Mechanisms: The surface's hydrophobic/hydrophilic balance governs its interaction with solvents and solutes. In aqueous media, hydrophobic domains can drive the adsorption of nonpolar molecules, while polar amine sites can interact via electrostatic forces, hydrogen bonding, or acid-base interactions. rsc.org For polybasic tertiary amine brushes, attractive hydrophobic forces between polymer segments can compete with repulsive electrostatic forces between the protonated amine groups, influencing the polymer's swelling and collapse behavior in response to pH changes. rsc.org
| Surface Modification | Water Contact Angle (Example) | Surface Character | Implication for Interaction Mechanisms |
| Unmodified Polystyrene | ~95° mdpi.comnih.gov | Hydrophobic | Interactions dominated by hydrophobic effects; poor wettability in aqueous systems. researchgate.net |
| Hydroxylated Polystyrene | ~30° mdpi.comnih.gov | Hydrophilic | Increased wettability, allowing for better interaction with polar solvents and reagents. |
| Amine-Functionalized | Varies | Amphiphilic | The hydrophobic backbone and polar amine groups create a dual nature. The overall character depends on amine structure and density, enabling both hydrophobic and polar/ionic interactions. rsc.org |
Influence of Solution Chemistry (pH, Ionic Strength, Competing Ions) on Functional Performance
The functional performance of tertiary amine-functionalized polystyrene is highly sensitive to the chemistry of the surrounding solution. Parameters such as pH, ionic strength, and the presence of competing ions can profoundly affect the charge state of the amine groups and their interactions with target molecules.
Key Research Findings:
Effect of pH: The pH of the solution is a critical factor because tertiary amines are basic. At low pH, the amine groups become protonated (R₃N → R₃NH⁺), acquiring a positive charge. This charge can facilitate electrostatic attraction with anionic species but cause repulsion with cationic species. nih.gov In adsorption studies, the optimal pH for binding a specific molecule often depends on the pKa of both the amine and the target molecule. For example, the adsorption of certain dyes by amine-functionalized fibers was found to be highest at a low pH (e.g., 2.0) where the amine groups were protonated, and decreased significantly as the pH increased and the amines became deprotonated. nih.gov Similarly, the adsorption of tetracycline (B611298) on graphene oxide (which contains oxygen functional groups analogous to amine interactions) showed a strong pH dependence, with maximum capacity observed around pH 5. mdpi.com
Effect of Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts (e.g., KCl), can also influence performance. An increase in ionic strength can either enhance or diminish functional performance. In some cases, the presence of salt ions can shield electrostatic repulsion between charged adsorbates and the similarly charged polymer surface, or between adsorbed molecules themselves, thereby increasing adsorption capacity. For instance, the adsorption of methylene (B1212753) blue onto a hydroxylated polystyrene resin was found to increase with increasing KCl concentration. rsc.org
Competing Ions: The presence of other ions in the solution can compete with the target molecules for the active sites on the resin, particularly in ion-exchange applications. This competition can reduce the efficiency and selectivity of the desired interaction. The selectivity of the resin for a particular ion is determined by a combination of factors including the charge density, size, and hydration energy of the competing ions, as well as the specific nature of the functional group.
| Solution Parameter | Mechanism of Influence on Tertiary Amine Groups | General Effect on Functional Performance |
| pH | Controls the protonation state (R₃N ⇌ R₃NH⁺). At pH < pKa, amines are protonated (cationic). At pH > pKa, they are deprotonated (neutral). | Strongly modulates electrostatic interactions. Performance is often optimal within a specific pH range where the charge states of the polymer and target molecule are complementary. nih.govmdpi.com |
| Ionic Strength | Ions in solution can screen electrostatic charges on the polymer surface and on target molecules. | Can increase adsorption by reducing electrostatic repulsion or decrease it by competing for solvent molecules. The effect is system-dependent. rsc.org |
| Competing Ions | Other ions with similar charge can compete for the binding sites of the functionalized polymer. | Can reduce the capacity and selectivity for the target molecule, especially in ion-exchange processes. |
Regeneration, Reusability, and Long Term Stability Investigations
Regeneration Methodologies
Effective regeneration is key to the cost-effective application of these specialized polymers. The primary goal is to reverse the adsorption process or reset the catalytic sites without compromising the polymer's structural integrity or the functionality of the amine groups. Methodologies for regeneration can be broadly categorized into acid/base treatments, solvent elution, and thermal processes.
Acid/Base Treatment: This is a common and effective method for regenerating tertiary amine resins, particularly after their use as acid scavengers or in ion-exchange applications. The process involves washing the resin with a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), to neutralize and remove adsorbed acidic species and regenerate the free tertiary amine groups. Following the base wash, a water rinse is typically employed to remove any residual base and salts. Conversely, if the resin has been used to adsorb basic compounds, treatment with a dilute mineral acid can be used to elute the sorbed species and regenerate the resin in its salt form. bohrium.com
Solvent Elution: This technique relies on washing the polymer with a suitable solvent to remove adsorbed substances. The choice of solvent is critical; it must effectively dissolve the adsorbate while having minimal interaction with the polymer backbone and the tertiary amine functional groups. This method is particularly useful for removing non-ionic or weakly bound organic molecules. The process can be performed at room temperature and may involve a sequence of solvents with varying polarities to elute a range of adsorbed compounds.
Thermal Regeneration: Temperature Swing Adsorption (TSA) is a widely used technique for regenerating solid adsorbents, including amine-functionalized polymers used for applications like carbon dioxide (CO₂) capture. acs.orgresearchgate.net In this process, the temperature of the adsorbent bed is increased to provide the necessary energy to break the bonds between the adsorbate (e.g., CO₂) and the amine sites, leading to desorption. researchgate.netgoogleapis.com For amine-based sorbents, the regeneration temperature is a critical parameter. It must be high enough to achieve complete desorption but low enough to prevent thermal degradation of the polymer and the functional amine groups. bohrium.com Studies show that regeneration temperatures are often kept below 120-150°C to avoid issues like urea (B33335) formation or amine decomposition. acs.orgbohrium.comresearchgate.net The process is typically carried out by passing a heated, inert purge gas (like nitrogen or steam) through the resin bed. acs.orgualberta.ca While effective, the energy required for heating represents a significant operational cost. googleapis.com
Cyclic Performance and Capacity Retention Studies
The long-term performance and reusability of tertiary amine-functionalized polystyrene are evaluated through cyclic studies, where the material is subjected to repeated adsorption-desorption cycles. These studies are crucial for determining the operational lifespan and economic feasibility of the resin.
Research has demonstrated that these materials can exhibit excellent stability over numerous cycles. For instance, a primary amine-functionalized polystyrene-divinylbenzene resin, Lewatit VPOC1065, showed no significant reduction in its CO₂ adsorption capacity after 18 temperature swing cycles conducted between 50°C and 120°C. hw.ac.uktudelft.nl Further extensive testing of the same resin confirmed its remarkable durability, showing excellent stability over 275 cycles. hw.ac.uk The ability to maintain high capacity over hundreds of cycles underscores the robustness of the crosslinked polystyrene matrix and the stability of the amine functionalization under controlled regeneration conditions.
However, capacity retention is not always perfect. Some studies on other amine-based adsorbents have noted a slight decrease in performance over time. For example, a tertiary amine-functionalized silica (B1680970) nanoparticle adsorbent showed a minor 14.3% decrease in its initial CO₂ adsorption capacity after five cycles. While not a polystyrene-based material, this highlights that a gradual loss of capacity can occur. The stability is highly dependent on the specific polymer structure, the nature of the amine linkage, and the regeneration conditions employed. Double-functionalization, a method that involves impregnating additional amino groups into a grafted sorbent structure, has been shown to enhance the cyclic stability of polystyrene-based adsorbents. researchgate.netkorea.ac.kr
Below is a table summarizing findings from cyclic performance studies on amine-functionalized polystyrene resins.
| Resin Type | Application | Number of Cycles | Regeneration Method | Capacity Retention |
| Lewatit VPOC1065 (Primary Amine) | CO₂ Capture | 18 | Temperature Swing (50°C to 120°C) | No apparent reduction hw.ac.uktudelft.nl |
| Lewatit VPOC1065 (Primary Amine) | CO₂ Capture | 275 | Temperature Swing | Excellent stability hw.ac.uk |
| Double-Functionalized Polystyrene | CO₂ Capture | Multiple | Not Specified | Enhanced cyclic stability researchgate.netkorea.ac.kr |
Degradation Mechanisms and Polymer Stability
Despite their general robustness, crosslinked polystyrene tertiary amine resins are susceptible to degradation under certain conditions, which can limit their effective lifespan. Degradation can occur via thermal, oxidative, or chemical pathways, affecting both the polymer backbone and the tertiary amine functional groups.
Oxidation: Oxidative degradation is a primary concern, especially when the resins are used in the presence of air or other oxidants at elevated temperatures. bohrium.com The tertiary amine group itself can be susceptible to oxidation. Furthermore, the polystyrene backbone can undergo oxidation, leading to the formation of hydroxyl (–OH) and carbonyl (C=O) functional groups on the polymer chain. lut.fi This process can alter the polymer's physical properties and reduce its adsorption capacity. Studies on amine-based sorbents indicate that in the presence of oxygen, their stability may be limited to temperatures around 70°C. acs.org The presence of certain metal impurities can also catalyze oxidative degradation. scispace.com
Functional Group Degradation: The tertiary amine functional groups, while generally more stable than primary or secondary amines, can degrade under harsh conditions. researchgate.net During thermal regeneration at excessively high temperatures (e.g., above 120-130°C), irreversible reactions between the amine and adsorbed molecules like CO₂ can occur, leading to the formation of stable urea-like compounds that deactivate the amine sites. acs.org The chemical linkage used to attach the amine group to the polystyrene backbone can also be a point of weakness, potentially undergoing hydrolysis or other cleavage reactions over time.
Thermal Degradation of the Polymer Backbone: The crosslinked polystyrene matrix provides high thermal stability. researchgate.net Thermogravimetric analysis (TGA) of amine-functionalized hyper-crosslinked polystyrene shows initial weight loss up to 250°C, typically attributed to the evaporation of residual water or solvents. researchgate.net Significant decomposition of the polystyrene backbone generally occurs at much higher temperatures, often in the range of 400–450°C. researchgate.net The high degree of crosslinking contributes to this enhanced thermal stability compared to linear polystyrene. researchgate.net However, repeated cycling to even moderate regeneration temperatures can eventually lead to slow degradation of the polymer structure through chain scission, which can reduce mechanical strength and alter the porous structure of the resin.
Emerging Research Directions and Future Perspectives for Polystyrene, Crosslinked, Tertiary Amine
Integration with Nanomaterials and Composite Architectures
The integration of nanomaterials into crosslinked, tertiary amine-functionalized polystyrene networks is a significant and evolving research area aimed at creating advanced composite materials with synergistic or enhanced properties. These composites leverage the structural and functional attributes of the polymer matrix alongside the unique characteristics of nanoscale fillers. Research has demonstrated that incorporating nanomaterials such as graphene oxide, mesoporous silica (B1680970) nanoparticles, and gold nanoparticles can substantially improve the mechanical, thermal, and functional performance of the final material.
One notable approach involves the creation of hybrid composite membranes. For instance, a hybrid membrane of quaternized poly(styrene-b-(ethylene-co-butylene)-b-styrene) (QSEBS) crosslinked with α,ω-difunctional tertiary amines was prepared with a 0.5% loading of graphene oxide. This integration resulted in a material with both high ionic conductivity (2.0 × 10⁻² S·cm⁻¹) and high selectivity, making it suitable for applications like anion exchange membranes. Another strategy focuses on developing hyper-crosslinked nanocomposites (HCLN) by incorporating mesoporous silica nanoparticles (MSN) into a styrene-based matrix. This method yields materials with exceptionally high surface areas (exceeding 1600 m²/g) and a more developed microporosity compared to the neat resin, enhancing their potential for adsorption and separation applications. ucdavis.edu
Furthermore, the tertiary amine groups on the polystyrene backbone can act as effective anchoring sites for metallic nanoparticles. Research has shown the successful decoration of 2-aminothiazole-functionalized triazine-modified polystyrene with gold nanoparticles (AuNPs). nih.gov The functionalized polymer serves as a stable support, preventing the agglomeration of the nanoparticles and enabling their use as composite catalysts. nih.gov The resulting AuNPs, with an average size of about 14 nm, were effectively used for the catalytic reduction of 4-nitrophenol. nih.gov Similarly, aminated polystyrene has been shown to self-assemble with various sulfonated nanoparticles (zero-dimensional carbon dots, one-dimensional cellulose (B213188) nanocrystals, and two-dimensional graphene) at oil/water interfaces, significantly reducing interfacial tension. doaj.orgresearchgate.net
| Nanomaterial Additive | Polymer Matrix | Key Finding / Enhanced Property | Application Area |
|---|---|---|---|
| Graphene Oxide (0.5%) | Crosslinked Quaternized SEBS | High ionic conductivity (2.0 × 10⁻² S·cm⁻¹) and high selectivity. rsc.org | Anion Exchange Membranes |
| Mesoporous Silica Nanoparticles (MSN) | Hyper-crosslinked Polystyrene | High surface area (>1600 m²/g) and enhanced microporosity. ucdavis.edu | Adsorption / Separation |
| Gold Nanoparticles (AuNPs) | Functionalized Polystyrene | Stable anchoring of ~14 nm AuNPs, preventing agglomeration. nih.gov | Catalysis (e.g., reduction of 4-nitrophenol) |
| Sulfonated Nanoparticles (Carbon Dots, Graphene, etc.) | Amine-terminated Polystyrene | Reduced oil/water interfacial tension to as low as 4.49 mN/m. doaj.orgresearchgate.net | Interfacial Stabilization / Emulsions |
Development of Advanced Functional Architectures and Hierarchical Porosity
A key direction in the evolution of crosslinked, tertiary amine-functionalized polystyrene is the design of advanced physical architectures, particularly those featuring hierarchical porosity. Hierarchically porous materials, which contain a combination of micropores (< 2 nm), mesopores (2–50 nm), and macropores (> 50 nm), offer significant advantages by facilitating molecular transport to active sites while providing a high surface area for interactions. These structures are often realized through hyper-crosslinking techniques.
Hyper-crosslinked polymers (HCLPs) are a class of robust, porous organic materials synthesized by extensively crosslinking polymer chains, resulting in permanent porosity and high thermal stability. mdpi.com For polystyrene-based materials, this is often achieved through a Friedel-Crafts alkylation reaction where chloromethyl groups are used to form methylene (B1212753) bridges between phenyl rings. mdpi.combohrium.com The porous structure of these HCLPs can be precisely tuned by adjusting the ratio of the polymer precursor to the cross-linking agent. bohrium.com
The introduction of amine functional groups onto these porous frameworks is crucial for targeted applications. One study detailed the synthesis of a hyper-crosslinked vinylbenzyl chloride (VBC)-divinylbenzene (DVB) microporous material, which was subsequently functionalized with various amines. mdpi.combohrium.com While the pristine HCLP exhibited a high surface area, functionalization with polyamines led to a decrease in surface area and pore volume but significantly enhanced CO2 adsorption selectivity over other gases like N2, CH4, and H2. mdpi.com This trade-off highlights the importance of balancing textural properties with chemical functionality. Another innovative approach created HCLPs with hierarchical porosity and abundant phenolic hydroxyl groups through a two-step Friedel-Crafts reaction at different temperatures. ucdavis.edu These materials were then modified with amino groups, which proved highly beneficial for the adsorption of aromatic compounds like salicylic (B10762653) acid from aqueous solutions due to the introduction of acid-base interactions. ucdavis.edu A novel, greener method involves the copolymerization of styrene (B11656) with N-vinylformamide, followed by hydrolysis. mdpi.com This process creates a self-pored, amine-functionalized polystyrene with a nanoscale bicontinuous morphology, yielding a large specific surface area and a high adsorption capacity for pollutants like bisphenol A (226 mg/g). mdpi.com
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|---|
| Pristine HCLP | 1005 | 0.76 | 1.44 (at 273 K) | mdpi.com |
| HCLP-EDA (Ethylenediamine functionalized) | 408 | 0.31 | 1.75 (at 273 K) | mdpi.com |
| HCLP-DETA (Diethylenetriamine functionalized) | 266 | 0.20 | 1.86 (at 273 K) | mdpi.com |
| Self-pored Amine-functionalized Polystyrene | Not Reported | Not Reported | High adsorption for bisphenol A (226 mg/g) | mdpi.com |
Green Chemistry Approaches in Synthesis and Application
In line with the global shift towards sustainable technologies, green chemistry principles are increasingly being applied to the synthesis and application of crosslinked, tertiary amine-functionalized polystyrene. This research thrust aims to minimize or eliminate the use and generation of hazardous substances by focusing on safer reagents, environmentally benign solvents, and more efficient reaction pathways.
A significant advancement in green synthesis is the replacement of toxic or heavy-metal catalysts. For example, a novel and environmentally friendly method for creating core cross-linked star polymers has been established using a 1,3-dipolar cycloaddition "click chemistry" reaction. This approach utilizes a non-toxic reagent, iodosobenzenediacetate, as an alternative to conventional copper-based catalysts, thereby reducing the environmental impact associated with metal contaminants.
Another critical area of green innovation is the avoidance of hazardous precursors. The traditional chloromethylation of polystyrene, a common step to introduce functional groups, often involves highly toxic and carcinogenic reagents like chloromethyl ether. mdpi.com Researchers have developed a safer and greener alternative by copolymerizing styrene with N-vinylformamide (NVF), followed by hydrolysis to generate amine functionalities. mdpi.com This pathway completely avoids carcinogenic materials and metal catalysts, presenting a more sustainable route to amine-functionalized polystyrene for applications such as anion exchange membranes. mdpi.com
The use of greener solvents is also a cornerstone of this approach. Research into solid-phase peptide synthesis (SPPS) has explored the use of diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene resins. These resins have demonstrated superior performance and enabled the synthesis of complex peptides using more environmentally friendly solvents, moving away from traditional, non-green solvents like DMF and DCM.
Multi-functional Materials Design
The inherent versatility of the crosslinked polystyrene framework combined with the reactivity of the tertiary amine group enables the design of multi-functional materials tailored for a wide range of applications. By carefully controlling the polymer architecture, porosity, and the chemical nature of the functional groups, researchers can create materials that perform multiple roles, such as simultaneous adsorption and catalysis or combined separation and sensing.
One prominent area of multi-functional design is in the development of advanced membranes. Crosslinked quaternized poly(styrene-b-(ethylene-co-butylene)-b-styrene) membranes exhibit a combination of high ionic conductivity, excellent mechanical properties, and good thermal and chemical stability. rsc.org This suite of properties makes them highly effective as anion exchange membranes for applications in fuel cells or water treatment. rsc.org
Furthermore, these polymers can serve as robust platforms for catalysis. By immobilizing metallic nanoparticles, such as gold, onto the amine-functionalized polystyrene support, a composite catalyst can be created. nih.gov In this design, the polymer matrix provides mechanical stability and prevents the aggregation of the nanoparticles, while the amine groups anchor the catalytic sites. nih.gov This multi-functional design integrates support and catalytic activity into a single, recyclable material. nih.gov
Computational-Guided Materials Discovery and Design
Computational modeling has emerged as a powerful tool to accelerate the discovery and design of crosslinked, tertiary amine-functionalized polystyrene materials. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights into material structure, properties, and interactions, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Density Functional Theory (DFT) is particularly useful for investigating the electronic interactions between the functionalized polymer and target molecules. For instance, DFT studies have been employed to evaluate various amine-functionalized polystyrene adsorbents for selective CO2 capture. rsc.org These calculations can determine interaction energies, equilibrium distances, and charge transfer between the CO2 molecule and the amine active sites. rsc.org Such studies have confirmed that weak intermolecular forces are responsible for the interaction and have shown that functional groups like imidazole (B134444) and N-methylpiperazine exhibit stronger interactions with CO2 compared to simpler amines, providing a theoretical basis for selecting the most effective functional groups. rsc.org
Molecular Dynamics (MD) simulations are used to model the three-dimensional, amorphous structure of the crosslinked polymer network and to predict its macroscopic properties. researchgate.net By constructing atomistic models, researchers can simulate the cross-linking process and study how factors like the degree of cross-linking affect material density, free volume, and mechanical properties. researchgate.net For example, MD simulations have shown that as the cross-linking degree of polystyrene increases, the material becomes denser, and its glass transition temperature rises. researchgate.net These models have also successfully predicted the corresponding improvements in mechanical strength, such as increases in the elastic, bulk, and shear moduli. researchgate.net This predictive capability allows for the in-silico optimization of the polymer's composition and structure to achieve desired performance characteristics before synthesis is attempted.
| Computational Method | System / Property Studied | Key Insight / Prediction | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Interaction of CO₂ with amine-functionalized polystyrene adsorbents. | Calculated interaction energies confirmed stronger binding for imidazole-functionalized polystyrene compared to other amines, indicating a physisorption process. | rsc.org |
| Molecular Dynamics (MD) | Effect of cross-linking degree on mechanical properties of polystyrene. | Predicted increases in elastic modulus (up to 40.19%), bulk modulus (up to 44.03%), and shear modulus (up to 42.98%) with higher cross-linking. | researchgate.net |
| Molecular Dynamics (MD) | Structure of polystyrene brushes in solvent. | Characterized the density profiles and chain conformations of grafted polymer chains, showing how solvation affects chain extension. | ucdavis.edursc.org |
Q & A
Q. Quantification of Amine Content :
- Chloride displacement : Residual chloride ions after amination are measured via alkaline fusion (Na2CO3/NaOH) followed by spectrophotometric analysis of Fe(SCN)₂⁺ at 460 nm .
- % Nitrogen : Determined via elemental analysis and validated against DOE models .
Basic: How does crosslinking density affect the physicochemical properties of tertiary amine-functionalized polystyrene?
Methodological Answer:
Crosslinking density (controlled by DVB content during polymerization) influences:
- Porosity : Higher DVB increases rigidity and reduces swelling, limiting amine accessibility .
- Thermal stability : Crosslinked networks with tertiary amines exhibit decomposition temperatures >250°C due to ether bonds formed during curing .
- Ion-exchange capacity : Lower crosslinking (e.g., 2% DVB) enhances amine group availability but reduces mechanical stability .
Advanced: How can DOE resolve contradictions in optimizing amination reactions for maximum nitrogen content?
Methodological Answer:
A 2³ factorial DOE identified conflicting effects of temperature (Temp) and time (Time) on %N:
- Positive factors : Higher amine-to-chloride ratio (Ratio) and Time increase %N by enhancing SN2 reactivity .
- Negative interaction : Simultaneous increases in Temp and Time degrade peripheral amine layers, reducing effective %N (coefficient Temp*Time = -1.23) .
- Resolution : Optimal conditions (e.g., 60°C, 8 hours, Ratio 2:1) balance reactivity and stability, achieving 6.3% N with <5% deviation from predicted values .
Advanced: What analytical techniques differentiate tertiary amine functionalities in crosslinked polystyrene from primary/secondary amines?
Methodological Answer:
- XPS analysis : Tertiary amines (N 1s binding energy ~399.5 eV) lack the N–H bonds seen in primary/secondary amines (~400.3 eV) .
- FTIR : Absence of N–H stretching (3300–3500 cm⁻¹) confirms tertiary amine dominance .
- Titration : Tertiary amines show no protonation below pH 4, unlike primary/secondary amines .
Advanced: How do tertiary amine-functionalized resins compare to silica-based sorbents in QuEChERS pesticide analysis?
Methodological Answer:
- Interference removal : Polystyrene’s π-π interactions with aromatic pesticides reduce matrix effects (e.g., chlorophyll) by 15–20% compared to silica-PSA .
- Recovery rates : Tertiary amine resins achieve >90% recovery for polar pesticides (e.g., carbamates) due to stronger anion exchange vs. silica’s weak electrostatic interactions .
- Limitations : Hydrophobic pesticides (e.g., pyrethroids) show 10% lower recovery due to polystyrene’s nonpolar backbone .
Advanced: Why do tertiary amine-functionalized resins exhibit slower CO₂ absorption kinetics compared to primary amines?
Methodological Answer:
- Mechanism : Tertiary amines act as base catalysts, promoting CO₂ hydration to HCO₃⁻ rather than forming carbamates (primary/secondary amines) .
- Kinetic limitations : Hydration requires H₂O participation, leading to rate dependence on pH (>13.0) and diffusion barriers in crosslinked matrices .
- Mitigation : Blending tertiary amines with imidazoles (e.g., 1-methylimidazole) accelerates CO₂ capture by 40% via synergistic catalysis .
Advanced: How do crosslinking agents (e.g., DVB vs. TAPE triamine) impact the shape-memory properties of tertiary amine polymers?
Methodological Answer:
- DVB : Creates rigid, isotropic networks with high Tg (>150°C) but limited conformational flexibility .
- Triamine crosslinkers (e.g., TAPE) : Tetrahedral geometry introduces anisotropic swelling, enabling shape recovery at 120°C with >95% efficiency .
- Applications : Triamine-crosslinked polymers are preferred for high-temperature SMPs in aerospace, while DVB-based resins suit ion-exchange applications .
Basic: What are the limitations of tertiary amine-functionalized polystyrene in biomedical applications?
Methodological Answer:
- Cytotoxicity : Residual chloromethyl groups (<0.5 mmol/g) can alkylate biomolecules, requiring post-synthesis quenching with ethanolamine .
- Swelling : Limited porosity in crosslinked matrices reduces drug-loading capacity by 30% vs. hydrogels .
- Regeneration : Tertiary amines require strong acids (e.g., HCl) for ion-exchange regeneration, risking polymer degradation over cycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
